molecular formula C21H18N2O5S B611822 WRG-28 CAS No. 1913291-02-7

WRG-28

Cat. No.: B611822
CAS No.: 1913291-02-7
M. Wt: 410.444
InChI Key: AARVTLIQNGAELZ-UHFFFAOYSA-N
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Description

WRG-28 is a novel, potent and selective, allosteric inhibitor of discoidin domain receptor 2 (ddr2)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARVTLIQNGAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of WRG-28: An Allosteric Approach to Inhibit DDR2 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of WRG-28, a novel small-molecule inhibitor of Discoidin Domain Receptor 2 (DDR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound, particularly in the context of oncology.

Executive Summary

This compound is a selective, extracellularly acting allosteric inhibitor of DDR2, a receptor tyrosine kinase that plays a critical role in cancer cell invasion, migration, and the tumor-promoting effects of the tumor microenvironment.[1][2][3][4][5][6] By binding to the extracellular domain of DDR2, this compound induces a conformational change that disrupts the receptor's interaction with its ligand, collagen.[2][7] This allosteric inhibition effectively blocks downstream signaling pathways, leading to a reduction in tumor cell motility and metastatic potential, as demonstrated in preclinical models.[1][2][7]

Introduction to DDR2 and its Role in Cancer

Discoidin Domain Receptor 2 (DDR2) is a member of the receptor tyrosine kinase family that is activated by collagen. Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a signaling cascade that contributes to cell adhesion, proliferation, migration, and extracellular matrix remodeling. In the context of cancer, DDR2 is often overexpressed and has been implicated in promoting tumor progression, particularly in breast cancer. Its activity within both tumor cells and cancer-associated fibroblasts (CAFs) in the tumor stroma is critical for invasion and metastasis.[2][6]

Mechanism of Action of this compound

This compound employs a novel allosteric mechanism to inhibit DDR2 function. Unlike traditional orthosteric inhibitors that compete with the natural ligand for the binding site, this compound binds to a distinct site on the extracellular domain of DDR2.[2][4][6] This binding event induces a conformational change in the receptor, thereby preventing its interaction with collagen.[2][7]

Disruption of the DDR2-Collagen Interaction

The primary mechanism of this compound is the disruption of the binding between DDR2 and collagen. This has been demonstrated through solid-phase binding assays where this compound effectively inhibits the interaction of the DDR2 extracellular domain (ECD) with immobilized collagen peptides.[1][3]

Inhibition of Downstream Signaling

By preventing collagen-induced activation of DDR2, this compound effectively blocks the initiation of the downstream signaling cascade. This includes the inhibition of:

  • DDR2 Tyrosine Phosphorylation: this compound blunts the collagen I-mediated autophosphorylation of DDR2.[1]

  • ERK Activation: A key downstream effector of DDR2 signaling, the activation of Extracellular signal-regulated kinase (ERK), is inhibited by this compound.[1]

  • SNAIL1 Protein Stabilization: this compound prevents the stabilization of the transcription factor SNAIL1, which is a critical regulator of epithelial-mesenchymal transition (EMT) and cell invasion.[1][2]

The inhibition of this signaling pathway is visualized in the diagram below.

WRG28_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 Binds & Activates WRG28 This compound WRG28->DDR2 Allosteric Inhibition pDDR2 Phosphorylated DDR2 DDR2->pDDR2 Autophosphorylation ERK ERK pDDR2->ERK Activates pERK Phosphorylated ERK ERK->pERK SNAIL1 SNAIL1 pERK->SNAIL1 Stabilizes Invasion Cell Invasion & Migration SNAIL1->Invasion Promotes

Figure 1: Signaling pathway inhibited by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy at the molecular and cellular levels.

AssayCell Line/SystemIC50Reference
DDR2 InhibitionBiochemical230 nM[1][3][5]
Collagen I-mediated DDR2 Tyrosine PhosphorylationHEK293-DDR2286 nM[1]
Inhibition of Tumor Cell Invasion and Migration (Effective Dose)BT549, 4T11 µM[1]
Inhibition of Tumor-Promoting Effects of CAFs (Effective Dose)Primary CAFs1 µM[1]
Reduction of Metastatic Lung Colonization (In Vivo Dose)Mouse Model10 mg/kg[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

DDR2-Collagen Binding Assay (Solid-Phase)

This assay quantifies the direct interaction between DDR2 and collagen and the inhibitory effect of this compound.

Binding_Assay cluster_workflow Experimental Workflow start Immobilize Collagen Peptide on Plate wash1 Wash to Remove Unbound Peptide start->wash1 add_ddr2 Add DDR2-ECD +/- this compound wash1->add_ddr2 incubate Incubate add_ddr2->incubate wash2 Wash to Remove Unbound DDR2 incubate->wash2 detect Detect Bound DDR2 (e.g., ELISA) wash2->detect analyze Analyze Data (IC50 Calculation) detect->analyze

References

WRG-28: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRG-28 is a novel, selective, and extracellularly acting small-molecule allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2][3] DDR2, a receptor tyrosine kinase that is activated by collagen, plays a critical role in tumor progression, invasion, and metastasis.[1][4] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Structure and Physicochemical Properties

This compound, chemically known as N-ethyl-4-(((3-oxo-5a,10a-dihydro-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, is a small molecule with a distinct chemical structure that facilitates its allosteric interaction with the extracellular domain of DDR2.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₂H₂₀N₂O₅S[1]
Molecular Weight 424.47 g/mol Inferred
CAS Number 1913291-02-7[3]
Appearance Solid[3]
Purity >99%[2]
Solubility Soluble in DMSOInferred

Mechanism of Action

This compound functions as a selective allosteric inhibitor of DDR2.[2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound binds to the extracellular domain of DDR2.[1][4] This binding is predicted to occur at the interface of the discoidin (DS) and DS-like domains. This allosteric modulation disrupts the interaction between DDR2 and its ligand, collagen.[1]

Signaling Pathway

Upon activation by collagen, DDR2 undergoes autophosphorylation, leading to the activation of downstream signaling cascades that promote cell migration and invasion. A key pathway involves the activation of ERK, which in turn stabilizes the SNAIL1 protein.[1] this compound effectively blunts this signaling cascade by preventing the initial collagen-mediated DDR2 activation.

WRG_28_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen I DDR2 DDR2 Collagen->DDR2 Binds & Activates ERK ERK DDR2->ERK Phosphorylates & Activates SNAIL1 SNAIL1 ERK->SNAIL1 Stabilizes SNAIL1_nucleus SNAIL1 SNAIL1->SNAIL1_nucleus Translocates Gene_Expression Gene Expression (Invasion, Migration) SNAIL1_nucleus->Gene_Expression Regulates WRG28 This compound WRG28->DDR2 Allosterically Inhibits

This compound Signaling Pathway

Biological Properties and Efficacy

This compound has demonstrated significant inhibitory effects on cancer cell migration, invasion, and metastasis in both in vitro and in vivo models.

Table 2: In Vitro Efficacy of this compound

AssayCell LineConcentrationDurationEffectReference
DDR2 Tyrosine Phosphorylation HEK293 (expressing DDR2)1-2 µM4 hBlunted collagen I-mediated phosphorylation[3]
ERK Activation HEK293 (expressing DDR2)1 µM7 hInhibited collagen I-mediated ERK activation[3]
SNAIL1 Protein Stabilization HEK293 (expressing DDR2)1 µM7 hInhibited collagen I-mediated SNAIL1 stabilization[3]
Cell Invasion and Migration BT549 and 4T1 breast cancer cells1 µM48 hBlunted tumor cell invasion and migration[3]
Tumor-Promoting Effects of CAFs Cancer-Associated Fibroblasts1 µM4 daysInhibited tumor-promoting effects[3]
Inhibition of Resistant Mutant HEK293 (expressing DDR2 T654I)0.5-1 µM4 hMaintained inhibitory action[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor ModelDosage and AdministrationDurationEffectReference
Female BALB/cJ mice 4T1-Snail-CBG tumor-bearing10 mg/kg; i.v.; single dose4 hReduced SNAIL1 level in the tumor by 60%[3]
Female BALB/cJ mice 4T1 GFP-luc expressing cells10 mg/kg; i.v.; daily7 daysReduced metastatic lung colonization[3]

Experimental Protocols

Cell Culture
  • HEK293, BT549, and 4T1 cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

DDR2 Tyrosine Phosphorylation Assay (Western Blot)
  • Seed HEK293 cells expressing DDR2 in 6-well plates.

  • Once confluent, starve cells in serum-free DMEM for 16-24 hours.

  • Pre-treat cells with this compound (1-2 µM) or DMSO (vehicle control) for 1 hour.

  • Stimulate cells with 10 µg/mL of soluble collagen type I for the indicated times.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-DDR2 (Tyr740) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe for total DDR2 as a loading control.

Cell Invasion Assay (Transwell)
  • Coat the upper chamber of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Seed BT549 or 4T1 cells in the upper chamber in serum-free medium containing this compound (1 µM) or DMSO.

  • Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Experimental_Workflow_Invasion_Assay A Coat Transwell insert with Matrigel B Seed cells in upper chamber (serum-free medium +/- this compound) A->B C Add complete medium to lower chamber B->C D Incubate (24-48h) C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Quantify invading cells F->G

Cell Invasion Assay Workflow
In Vivo Metastasis Model

  • Inject 4T1-GFP-luciferase expressing cells intravenously into the tail vein of female BALB/cJ mice.

  • Administer this compound (10 mg/kg) or vehicle control intravenously daily for the duration of the experiment.

  • Monitor lung metastasis weekly using bioluminescence imaging.

  • At the end of the study, harvest the lungs, fix in formalin, and embed in paraffin for histological analysis.

Conclusion

This compound represents a promising new class of anti-cancer therapeutics that targets the extracellular domain of DDR2. Its allosteric mechanism of action offers potential advantages over traditional kinase inhibitors, including selectivity and the ability to overcome certain forms of resistance. The data presented in this guide highlight the potent anti-invasive and anti-metastatic properties of this compound, providing a strong rationale for its continued development as a novel cancer therapy. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical application.

References

The Allosteric Inhibition of Collagen-DDR2 Interaction by WRG-28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, plays a pivotal role in tumor progression, invasion, and metastasis. The interaction between DDR2 and the extracellular matrix, particularly collagen, triggers downstream signaling cascades that promote cell migration and invasion. Consequently, inhibiting this interaction presents a promising therapeutic strategy for various cancers. This technical guide provides an in-depth overview of WRG-28, a selective, small-molecule allosteric inhibitor of the DDR2 extracellular domain (ECD). We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for studying its effects, and visualize the relevant signaling pathways and experimental workflows.

Introduction to DDR2 and its Role in Disease

DDR2 is a unique receptor tyrosine kinase that is activated by the binding of fibrillar collagens.[1][2] This activation initiates a cascade of downstream signaling events, notably involving the activation of the ERK/MAPK pathway, which in turn stabilizes the transcription factor SNAIL1.[2][3][4][5] SNAIL1 is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion, contributing to cancer metastasis.[3][4] Given its role in promoting tumor progression, DDR2 has emerged as a significant target for anti-cancer drug development.[1][6][7]

This compound: A Novel Allosteric Inhibitor of DDR2

This compound is a selective, small-molecule inhibitor that targets the extracellular domain of DDR2.[1][6][8] Unlike traditional orthosteric inhibitors that compete with the natural ligand for the binding site, this compound functions allosterically.[1][6][8] It binds to a site on the DDR2 ECD distinct from the collagen-binding site, inducing a conformational change that disrupts the receptor-ligand interaction.[1][8] This allosteric mechanism allows this compound to not only prevent the binding of collagen to DDR2 but also to accelerate the dissociation of pre-formed DDR2-collagen complexes. A significant advantage of this mechanism is its effectiveness against certain mutations in the kinase domain that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting the collagen-DDR2 interaction and its downstream effects.

Table 1: In Vitro Inhibition of DDR2-Collagen Binding

ParameterValueExperimental ContextSource
IC50 (DDR2-ligand binding)230 ± 75 nMSolid-phase binding assay with purified DDR2-His and a high-affinity collagen II-derived peptide.[8]

Table 2: Inhibition of Cellular Functions

ParameterValueCell Line / ModelExperimental ContextSource
IC50 (Collagen I-mediated DDR2 tyrosine phosphorylation)286 nMHEK293 cells expressing DDR2-FlagCells were plated on collagen I-coated plates in the presence of this compound for 4 hours.[8][9]
Inhibition of ERK activation and SNAIL1 stabilization1 µMHEK293 cells expressing DDR2-FlagCells were plated on collagen I-coated plates in the presence of this compound for 7 hours.[9]
Inhibition of tumor cell invasion and migration1 µMBT549 and 4T1 breast cancer cellsCells were treated with this compound for 48 hours in 3D collagen I gels or Matrigel invasion assays.[8][9]
Inhibition of tumor-promoting effects of CAFs1 µMCancer-Associated FibroblastsCAFs were treated with this compound for 4 days.[9]

Table 3: In Vivo Efficacy

ParameterValueAnimal ModelExperimental ContextSource
Reduction of metastatic lung colonization10 mg/kgFemale BALB/cJ mice with 4T1-GFP-luc expressing cellsSingle daily intravenous injection for 7 days.[9]
Reduction of SNAIL1 levels in tumors10 mg/kg4T1-Snail-CBG tumor-bearing miceSingle intravenous injection.[9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory role of this compound.

Solid-Phase Collagen-Binding Assay

This assay quantifies the direct binding of DDR2 to collagen and the inhibitory effect of this compound.

Materials:

  • High-binding 96-well plates

  • Collagen II-derived peptide or Collagen I

  • Recombinant DDR2-His protein

  • This compound

  • Blocking buffer (e.g., 1 mg/ml BSA in PBS with 0.05% Tween-20)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Primary antibody against His-tag

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat 96-well plates with 500 ng of collagen peptide or 30 µg/mL of Collagen I in an appropriate buffer overnight at 4°C.

  • Blocking: Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.

  • Incubation with Inhibitor and DDR2:

    • Add varying concentrations of this compound to the wells.

    • Immediately add a constant concentration of recombinant DDR2-His (e.g., 25 nM) to the wells.

    • Incubate for 3-4 hours at room temperature.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound protein.

  • Antibody Incubation:

    • Add the primary anti-His-tag antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log concentration of this compound to determine the IC50 value.

Cell-Based DDR2 Phosphorylation Assay

This assay measures the effect of this compound on collagen-induced DDR2 autophosphorylation in a cellular context.

Materials:

  • HEK293 cells transfected with DDR2-Flag

  • Tissue culture plates

  • Collagen I

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Flag antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • Anti-DDR2 antibody

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Plate Coating: Coat tissue culture plates with 30 µg/mL Collagen I overnight at 4°C.

  • Cell Seeding and Treatment:

    • Seed HEK293-DDR2-Flag cells onto the collagen-coated plates.

    • Add varying concentrations of this compound to the cells.

    • Incubate for 4 hours at 37°C.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-Flag antibody overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the DDR2-Flag protein.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated DDR2.

    • Strip the membrane and re-probe with an anti-DDR2 antibody to determine the total amount of immunoprecipitated DDR2.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated DDR2 to total DDR2 at different this compound concentrations.

Cell Migration and Invasion Assays

These assays assess the functional impact of this compound on the migratory and invasive capabilities of cancer cells.

Materials:

  • BT549 or 4T1 breast cancer cells

  • Transwell inserts (8 µm pore size)

  • Collagen I or Matrigel

  • This compound

  • Cell culture medium with and without serum

  • Crystal violet stain

Protocol:

  • For Invasion Assay: Coat the top of the transwell inserts with a layer of Matrigel. For migration assays on collagen, coat with Collagen I.

  • Cell Seeding:

    • Starve the cells in serum-free medium overnight.

    • Resuspend the cells in serum-free medium containing varying concentrations of this compound.

    • Seed the cells into the upper chamber of the transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 48 hours at 37°C.

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

Visualizations: Signaling Pathways and Workflows

DDR2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the DDR2 signaling cascade leading to cell invasion and the point of inhibition by this compound.

DDR2_Signaling_Inhibition Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 P_DDR2 Phosphorylated DDR2 DDR2->P_DDR2 Autophosphorylation WRG28 This compound WRG28->DDR2 Allosteric Inhibition ERK ERK P_DDR2->ERK P_ERK p-ERK ERK->P_ERK SNAIL1 SNAIL1 Stabilization P_ERK->SNAIL1 SNAIL1_degradation SNAIL1 Degradation SNAIL1_degradation->SNAIL1 EMT EMT, Invasion, Migration SNAIL1->EMT

Caption: this compound allosterically inhibits DDR2, preventing collagen-induced signaling.

Experimental Workflow: Solid-Phase Binding Assay

This diagram outlines the key steps in the solid-phase binding assay to measure this compound's inhibitory activity.

Binding_Assay_Workflow Start Start Coat Coat Plate with Collagen Start->Coat Block Block Wells Coat->Block Add_WRG28 Add this compound Block->Add_WRG28 Add_DDR2 Add DDR2-His Add_WRG28->Add_DDR2 Incubate Incubate Add_DDR2->Incubate Wash1 Wash Incubate->Wash1 Add_PrimaryAb Add Primary Ab (anti-His) Wash1->Add_PrimaryAb Wash2 Wash Add_PrimaryAb->Wash2 Add_SecondaryAb Add Secondary Ab (HRP-conjugated) Wash2->Add_SecondaryAb Wash3 Wash Add_SecondaryAb->Wash3 Detect Add Substrate & Measure Absorbance Wash3->Detect End End Detect->End

Caption: Workflow for quantifying this compound's inhibition of DDR2-collagen binding.

Logical Relationship: Mechanism of Action

This diagram illustrates the logical flow of this compound's mechanism of action from binding to cellular effect.

Mechanism_Logic WRG28_binds This compound binds to DDR2 ECD Conformational_change Allosteric Conformational Change in DDR2 WRG28_binds->Conformational_change Collagen_binding_disrupted Collagen-DDR2 Interaction Disrupted Conformational_change->Collagen_binding_disrupted Signaling_blocked Downstream Signaling (p-DDR2, p-ERK) Blocked Collagen_binding_disrupted->Signaling_blocked SNAIL1_destabilized SNAIL1 Destabilized Signaling_blocked->SNAIL1_destabilized Cellular_effect Inhibition of Invasion & Migration SNAIL1_destabilized->Cellular_effect

Caption: Logical flow of this compound's allosteric inhibition of DDR2.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against DDR2. Its unique allosteric mechanism of inhibiting the collagen-DDR2 interaction provides a powerful tool for both basic research and clinical applications. By disrupting the key signaling pathways that drive tumor invasion and metastasis, this compound holds considerable promise as a novel anti-metastatic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DDR2 in disease and to develop next-generation inhibitors.

References

Preclinical Profile of WRG-28: An Allosteric DDR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The information presented herein is compiled from publicly available research, primarily the seminal work by Grither and Longmore published in the Proceedings of the National Academy of Sciences (2018).

Core Mechanism of Action

This compound represents a novel class of kinase inhibitors that do not target the ATP-binding site of the kinase domain. Instead, it acts allosterically on the extracellular domain (ECD) of DDR2, preventing the receptor from binding to its ligand, collagen.[1][2][3] This unique mechanism of action allows this compound to inhibit both kinase-dependent and -independent functions of DDR2.[1] Furthermore, this allosteric inhibition is effective against acquired DDR2 mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[4]

The downstream effects of this compound's inhibition of DDR2 include the blunting of collagen I-mediated DDR2 tyrosine phosphorylation, leading to reduced ERK activation and decreased stabilization of the transcription factor SNAIL1, a key regulator of epithelial-mesenchymal transition (EMT) and tumor cell invasion.[1][4]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemConditionsSource
IC50 (DDR2 Inhibition) 230 nMNot specifiedNot specified[4][5][6]
IC50 (DDR2 Inhibition) 286 nMHEK293 cells expressing DDR2Collagen I-mediated DDR2 tyrosine phosphorylation[4]
Inhibition of Tumor Cell Invasion and Migration 1 µMBT549 and 4T1 breast cancer cells48 hours[1][4]
Inhibition of Tumor-Promoting Effects of CAFs 1 µMCo-culture of tumor organoids and CAFs4 days[1][4]
Inhibition of TKI-Resistant DDR2 Mutants 0.5 - 1 µMNot specified4 hours[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenEndpointResultSource
4T1-Snail-CBG Tumor-Bearing Mice 10 mg/kg, single intravenous injectionSNAIL1-clic beetle green (SNAIL1.CBG) level in the tumor60% reduction in SNAIL1.CBG levels[4][7]
4T1-GFP-luc Metastatic Breast Cancer Model 10 mg/kg, single daily intravenous injection for 7 daysLung colonizationReduced to a level comparable to shDDR2-depleted cells[4][7]
Collagen Antibody-Induced Arthritis (CAIA) Model 10 mg/kg, single daily intravenous injection for 21 daysInflammatory reaction and joint destructionDecreased inflammation and joint destruction[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

WRG28_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR2_ECD DDR2 Extracellular Domain Collagen->DDR2_ECD Binds DDR2_TM DDR2 Transmembrane Domain DDR2_ECD->DDR2_TM WRG28 This compound WRG28->DDR2_ECD Allosteric Inhibition DDR2_KD DDR2 Kinase Domain DDR2_TM->DDR2_KD pY Phosphorylation (pY) DDR2_KD->pY Autophosphorylation SNAIL1 SNAIL1 (degradation) DDR2_KD->SNAIL1 ERK ERK pY->ERK Activates pERK pERK ERK->pERK SNAIL1_stable SNAIL1 (stabilization) pERK->SNAIL1_stable Stabilizes Invasion Tumor Invasion & Migration SNAIL1->Invasion Leads to SNAIL1_stable->Invasion

Caption: Mechanism of action of this compound.

WRG28_In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis start Inject 4T1-GFP-luc cells into BALB/cJ mice tumor_growth Allow tumors to establish start->tumor_growth treatment_group Administer this compound (10 mg/kg, i.v., daily) tumor_growth->treatment_group control_group Administer vehicle (control) tumor_growth->control_group biolum_imaging Bioluminescent imaging of lungs (Day 7) treatment_group->biolum_imaging control_group->biolum_imaging histology Histological analysis of lung tissue biolum_imaging->histology quantification Quantify metastatic burden histology->quantification

Caption: In vivo experimental workflow.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the published literature provides sufficient detail to replicate the key experiments.

In Vitro Invasion Assay
  • Cell Lines: BT549 (human) and 4T1 (murine) invasive breast cancer cell lines.[1][4]

  • Methodology: Cells were treated with 1 µM this compound and their invasion was assessed through 3D collagen I and Matrigel matrices.[1] The duration of the treatment was 48 hours.[4] The results were compared to cells depleted of DDR2 via RNA interference (shDDR2).[1]

In Vivo Tumor Metastasis Model
  • Animal Model: Female BALB/cJ mice (8 weeks old).[4]

  • Tumor Cell Line: 4T1 breast tumor cells expressing green fluorescent protein (GFP) and luciferase (luc) for in vivo imaging.[4]

  • Procedure:

    • Mice were injected with 4T1-GFP-luc expressing cells.[4]

    • Treatment with this compound was initiated. The dosing regimen was a single daily intravenous injection of 10 mg/kg for 7 days.[4]

    • Metastatic lung colonization was monitored and quantified.[4]

In Vivo Pharmacodynamic Biomarker Assay
  • Animal Model: Female BALB/cJ mice (8 weeks old) bearing 4T1 tumors.[4]

  • Tumor Cell Line: 4T1 breast tumor cells engineered to express a SNAIL1-clic beetle green (SNAIL1.CBG) bioluminescent fusion protein. This serves as a reporter for SNAIL1 protein levels.[1]

  • Procedure:

    • 4T1-Snail-CBG cells were implanted into the breast of syngeneic mice.[1]

    • A single intravenous dose of this compound (10 mg/kg) was administered.[4]

    • The level of SNAIL1.CBG within the tumor was measured to assess the pharmacodynamic effect of this compound on its target pathway in vivo.[1][4]

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-metastatic agent. Its unique allosteric mechanism of action on the extracellular domain of DDR2 provides a differentiated profile from traditional kinase inhibitors. This compound effectively inhibits key processes in tumor progression, including invasion, migration, and the tumor-promoting effects of the stromal microenvironment.[1][2][3] In vivo studies have demonstrated its ability to engage its target and reduce metastatic colonization in a breast cancer model. These findings warrant further investigation of this compound in more advanced preclinical models and ultimately, in clinical settings.

References

WRG-28: A Technical Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WRG-28 is a novel, selective, small-molecule allosteric inhibitor that targets the extracellular domain of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase critically implicated in cancer progression and metastasis. By uniquely modulating the interaction between DDR2 and its ligand, collagen, this compound presents a promising therapeutic strategy to disrupt the intricate communication network within the tumor microenvironment (TME). This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantifiable effects on key components of the TME, and detailed protocols for the seminal experiments that have defined its preclinical activity. The focus is on the inhibition of tumor cell invasion, migration, and the pro-tumoral functions of cancer-associated fibroblasts (CAFs), culminating in a reduction of metastatic potential.

Core Mechanism of Action: Allosteric Inhibition of DDR2

This compound functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[1][2] Unlike traditional kinase inhibitors that target the intracellular ATP-binding site, this compound binds to the extracellular domain of DDR2, inducing a conformational change that disrupts the receptor's interaction with collagen.[2] This allosteric inhibition effectively blocks the downstream signaling cascade that is activated upon collagen binding, a pivotal event in the promotion of tumor invasion and metastasis.[2][3] The inhibitory activity of this compound is highly selective for DDR2, with no significant effect on the related DDR1 receptor tyrosine kinase.[2]

Impact on the Tumor Microenvironment: Quantitative Effects

The therapeutic potential of this compound lies in its ability to modulate the behavior of both cancer cells and stromal cells within the TME. Its primary effects are the inhibition of tumor cell invasion and migration, and the attenuation of the tumor-promoting activities of cancer-associated fibroblasts (CAFs).[1][3]

In Vitro Efficacy
ParameterCell Line(s)TreatmentResultCitation
DDR2 Signaling Inhibition (IC50) HEK293 cells expressing DDR2This compound286 ± 124 nM[2]
Tumor Cell Invasion & Migration BT549 and 4T1 breast cancer cells1 µM this compound for 48 hoursSignificant blunting of invasion and migration[1]
CAF-Supported Tumor Organoid Invasion Primary tumor organoids with CAFs1 µM this compoundInhibition of CAF-supported invasion in 3D collagen I matrices[2]
In Vivo Efficacy
ParameterAnimal ModelTreatmentResultCitation
DDR2 Signaling Attenuation 4T1-Snail-CBG tumor-bearing BALB/cJ miceSingle 10 mg/kg i.v. administration60% reduction in SNAIL1-CBG bioluminescence in the tumor[2][4]
Metastatic Lung Colonization BALB/cJ mice with 4T1-GFP-luc cells (tail vein injection)Daily 10 mg/kg i.v. administration for 7 daysReduced lung colonization to a level comparable to DDR2-depleted cells[1][4]

Signaling Pathway Modulation

This compound exerts its anti-tumor effects by intercepting the DDR2 signaling cascade. Upon activation by collagen, DDR2 autophosphorylates and initiates a downstream pathway that includes the activation of ERK.[2] This signaling cascade leads to the stabilization of the Snail Family Transcriptional Repressor 1 (SNAIL1), a key transcription factor that promotes epithelial-mesenchymal transition (EMT), a critical process for tumor cell invasion and metastasis.[2] By inhibiting the initial DDR2-collagen interaction, this compound prevents the stabilization of SNAIL1, thereby impeding the invasive phenotype of cancer cells.[2][4]

WRG28_Signaling_Pathway Collagen Collagen I DDR2 DDR2 Collagen->DDR2 ERK ERK DDR2->ERK WRG28 This compound WRG28->DDR2 SNAIL1 SNAIL1 Stabilization ERK->SNAIL1 Invasion Tumor Invasion & Metastasis SNAIL1->Invasion

Figure 1: this compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on the tumor microenvironment.

3D Collagen Invasion Assay

This assay assesses the ability of cancer cells to invade a three-dimensional collagen matrix, mimicking the stromal environment.

Collagen_Invasion_Workflow start Start prep_cells Prepare single-cell suspension of cancer cells (e.g., BT549, 4T1) start->prep_cells embed_cells Embed cells within the collagen I matrix prep_cells->embed_cells prep_collagen Prepare ice-cold neutralized collagen I solution prep_collagen->embed_cells polymerize Allow collagen to polymerize at 37°C embed_cells->polymerize add_media Add complete media with or without this compound (1 µM) polymerize->add_media incubate Incubate for 48 hours at 37°C, 5% CO2 add_media->incubate image Image cells at multiple Z-planes using confocal microscopy incubate->image quantify Quantify the distance of cell invasion into the matrix image->quantify end End quantify->end

Figure 2: 3D Collagen Invasion Assay Workflow

Protocol:

  • Cell Preparation: Culture human (BT549) or murine (4T1) invasive breast cancer cells to sub-confluency. Harvest cells using trypsin and resuspend as a single-cell suspension in serum-free medium.

  • Collagen Matrix Preparation: On ice, mix rat tail collagen I with 10x PBS and neutralize with NaOH to a final concentration of 2.5 mg/mL.

  • Cell Embedding: Combine the cell suspension with the neutralized collagen solution.

  • Gel Polymerization: Dispense the cell-collagen mixture into 96-well plates and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Treatment: Add complete culture medium containing either vehicle control or this compound (1 µM) on top of the solidified gel.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Imaging and Quantification: Capture images at various depths (Z-stacks) using a confocal microscope. The extent of invasion is quantified by measuring the distance individual cells have moved from the initial plane of seeding.

Matrigel Invasion Assay (Boyden Chamber)

This assay measures the ability of cells to invade through a basement membrane extract (Matrigel), representing a critical barrier to metastasis.

Matrigel_Invasion_Workflow start Start coat_inserts Coat transwell inserts (8 µm pores) with Matrigel and allow to solidify start->coat_inserts prep_cells Prepare single-cell suspension in serum-free medium coat_inserts->prep_cells seed_cells Seed cells in the upper chamber with or without this compound (1 µM) prep_cells->seed_cells add_chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber add_chemoattractant->seed_cells incubate Incubate for 48 hours at 37°C, 5% CO2 seed_cells->incubate remove_noninvading Remove non-invading cells from the top of the insert incubate->remove_noninvading fix_stain Fix and stain invading cells on the bottom of the membrane remove_noninvading->fix_stain image_quantify Image and count the number of invaded cells fix_stain->image_quantify end End image_quantify->end

Figure 3: Matrigel Invasion Assay Workflow

Protocol:

  • Insert Preparation: Thaw Matrigel overnight at 4°C. Dilute Matrigel with serum-free medium and coat the top of 8 µm pore size transwell inserts. Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify.

  • Cell Preparation: Starve cancer cells (BT549 or 4T1) in serum-free medium for 24 hours. Harvest and resuspend in serum-free medium.

  • Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts, including vehicle control or this compound (1 µM).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal and Staining: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.

In Vivo Metastasis Model (Tail Vein Injection)

This model assesses the ability of cancer cells to colonize distant organs, a hallmark of metastasis, following intravenous injection.

InVivo_Metastasis_Workflow start Start prep_cells Prepare a single-cell suspension of 4T1-GFP-luc cells in PBS start->prep_cells inject_cells Inject cells into the lateral tail vein of BALB/cJ mice prep_cells->inject_cells treatment Administer daily i.v. injections of vehicle or this compound (10 mg/kg) inject_cells->treatment monitor Monitor metastatic burden over time using bioluminescence imaging treatment->monitor endpoint Endpoint analysis at day 7: - Bioluminescence imaging - Histological analysis of lungs monitor->endpoint quantify Quantify tumor area in lung sections endpoint->quantify end End quantify->end

References

The Therapeutic Potential of WRG-28: A Technical Guide to a Novel Allosteric DDR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRG-28 is a novel, selective, and extracellularly acting small-molecule allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase critically implicated in cancer progression and inflammatory diseases. By uniquely modulating the receptor's interaction with its ligand, collagen, this compound presents a promising therapeutic strategy for inhibiting tumor invasion, migration, and metastasis. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction

The tumor microenvironment, and specifically the interaction between cancer cells and the extracellular matrix (ECM), plays a pivotal role in cancer progression and metastasis. Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, has emerged as a key mediator in this process, promoting cell invasion, migration, and the establishment of metastatic colonies.[1][2] this compound is a first-in-class small molecule that allosterically inhibits the extracellular domain of DDR2, thereby preventing its interaction with collagen and subsequent downstream signaling.[1] This unique mechanism of action offers a distinct advantage over traditional tyrosine kinase inhibitors (TKIs) by targeting the initial step of receptor activation. Preclinical studies have demonstrated the potential of this compound in mitigating breast cancer metastasis and have also suggested its utility in inflammatory conditions such as rheumatoid arthritis.[3][4]

Mechanism of Action

This compound functions as a selective allosteric inhibitor of DDR2. Unlike orthosteric inhibitors that directly block the ligand-binding site, this compound is believed to bind to a site on the extracellular domain of DDR2 distinct from the collagen-binding motif. This binding induces a conformational change in the receptor, which in turn prevents the binding of collagen.[1] This disruption of the DDR2-collagen interaction is the primary mechanism through which this compound exerts its therapeutic effects.

The downstream consequences of this inhibition include the suppression of DDR2 tyrosine phosphorylation, which subsequently blocks the activation of key signaling pathways involved in cell migration and invasion, such as the ERK signaling cascade.[3] Furthermore, this compound has been shown to inhibit the stabilization of the transcription factor SNAIL1, a critical regulator of the epithelial-mesenchymal transition (EMT), a process integral to cancer cell motility and invasion.[3]

Below is a diagram illustrating the proposed signaling pathway inhibited by this compound.

WRG28_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR2_EC DDR2 (Extracellular Domain) Collagen->DDR2_EC Binds DDR2_IC DDR2 (Intracellular Domain) DDR2_EC->DDR2_IC Activates ERK ERK DDR2_IC->ERK Phosphorylates SNAIL1 SNAIL1 ERK->SNAIL1 Stabilizes Metastasis Invasion & Metastasis SNAIL1->Metastasis Promotes WRG28 This compound WRG28->DDR2_EC Allosterically Inhibits

Caption: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

ParameterValueCell Line / ModelReference
IC50 (DDR2 Inhibition) 230 nMIn vitro solid-phase binding assay[3]
Inhibition of DDR2 Phosphorylation 1-2 µM (4h)HEK293 cells expressing DDR2[3]
Inhibition of ERK Activation 1 µM (7h)HEK293 cells expressing DDR2[3]
Inhibition of SNAIL1 Stabilization 1 µMHEK293 cells expressing DDR2[3]

Table 1: In Vitro Efficacy of this compound

Animal ModelTreatment RegimenKey FindingsReference
Breast Cancer Metastasis (Mouse) 10 mg/kg i.v., daily for 7 daysReduced lung colonization of 4T1 breast cancer cells[3]
Collagen Antibody-Induced Arthritis (Mouse) 10 mg/kg i.v., daily for 21 daysDecreased inflammatory reaction and joint destruction[3]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.

In Vivo Breast Cancer Metastasis Model

This protocol describes the methodology to assess the effect of this compound on the colonization of metastatic breast cancer cells in the lungs of mice.

  • Animal Model: Female BALB/cJ mice (8 weeks old).

  • Cell Line: 4T1 murine breast cancer cells engineered to express green fluorescent protein (GFP) and luciferase (4T1-GFP-luc).

  • Cell Preparation and Injection: 4T1-GFP-luc cells are harvested and resuspended in sterile DMEM. 5 x 105 cells in 100 µL of DMEM are injected into the lateral tail vein of each mouse.

  • This compound Formulation and Administration: this compound is formulated for intravenous (i.v.) injection. A stock solution (e.g., 15.6 mg/mL in DMSO) is diluted in a vehicle typically composed of PEG300, Tween-80, and saline.[3] A final concentration suitable for a 10 mg/kg dose is administered daily via i.v. injection for 7 days, starting on the day of tumor cell injection.

  • Bioluminescence Imaging: To monitor tumor growth, mice are anesthetized, and D-luciferin (e.g., 150 mg/kg) is administered via intraperitoneal injection. Imaging is performed at specified time points using an in vivo imaging system.

  • Histological Analysis: After 7 days, mice are euthanized, and the lungs are harvested and fixed in 10% formalin. The fixed tissues are then cryopreserved, embedded in OCT, and sectioned. The lung sections are analyzed to quantify the percentage of GFP-positive tumor area per lung.

Below is a workflow diagram for the in vivo metastasis experiment.

in_vivo_workflow start Start cell_injection Inject 4T1-GFP-luc cells (5x10^5) into tail vein of BALB/cJ mice start->cell_injection treatment Administer this compound (10 mg/kg i.v.) or vehicle daily for 7 days cell_injection->treatment imaging Monitor tumor growth via bioluminescence imaging treatment->imaging endpoint Euthanize mice on day 7 imaging->endpoint histology Harvest lungs for histological analysis (GFP quantification) endpoint->histology end End histology->end

Caption: Experimental workflow for the in vivo metastasis model.

3D Collagen/Matrigel Invasion Assay

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells in a three-dimensional matrix.

  • Cell Lines: BT549 (human breast carcinoma) and 4T1 (murine breast cancer).

  • Matrix Preparation: A 3D matrix is prepared using either collagen type I or Matrigel at a concentration that mimics the tumor microenvironment.

  • Cell Seeding: Cancer cells are seeded into the 3D matrix. This can be done by embedding single cells or pre-formed spheroids within the gel.

  • Treatment: The cells are treated with this compound at a concentration of 1 µM or with a vehicle control.

  • Incubation: The assay is incubated for a period that allows for measurable invasion (e.g., 48-72 hours).

  • Quantification of Invasion: Cell invasion is quantified by capturing images at different z-planes using a confocal microscope. The area or distance of cell invasion from the initial point is measured using image analysis software.

Solid-Phase DDR2-Collagen Binding Assay

This in vitro assay is used to determine the inhibitory effect of this compound on the binding of DDR2 to collagen.

  • Reagents: Recombinant DDR2 extracellular domain (DDR2-His) and a high-affinity collagen II DDR2 binding peptide.

  • Assay Principle: The collagen peptide is immobilized on a microplate. Recombinant DDR2-His is then added in the presence or absence of this compound. The amount of bound DDR2-His is detected using an anti-His antibody conjugated to a detection enzyme (e.g., HRP).

  • Procedure:

    • Coat microplate wells with the collagen peptide.

    • Block non-specific binding sites.

    • Add a solution of 25 nM recombinant DDR2-His pre-incubated with varying concentrations of this compound.

    • Incubate to allow binding.

    • Wash to remove unbound protein.

    • Add a detection antibody (e.g., anti-His-HRP).

    • Add a substrate and measure the signal (e.g., absorbance).

  • Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus the percentage of DDR2-collagen binding inhibition.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel mechanism of action targeting the DDR2-collagen axis. Its ability to inhibit key processes in cancer metastasis, coupled with a well-defined preclinical profile, warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to pave the way for potential clinical trials. Furthermore, exploring the efficacy of this compound in other fibrotic and inflammatory diseases where DDR2 is implicated could broaden its therapeutic applications. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this exciting compound.

References

Methodological & Application

Application Notes and Protocols: WRG-28 Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

WRG-28 is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen.[1][2][3] DDR2 has been implicated in tumor invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][4][5] By targeting DDR2, this compound has demonstrated potential in inhibiting tumor-stromal interactions and metastatic breast tumor cell colonization in the lungs in preclinical mouse models.[2][3][4] Additionally, this compound has shown therapeutic effects in a mouse model of rheumatoid arthritis.[1] These notes provide a comprehensive overview of the experimentally determined dosages, administration protocols, and observed outcomes of this compound in various in vivo mouse models.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound dosage and administration in different mouse models based on published studies.

Table 1: this compound Dosage and Administration in Mouse Models

Mouse Model Strain & ConditionSex & AgeDosage (mg/kg)Administration RouteDosing Schedule
4T1-Snail-CBG Tumor-Bearing BALB/cJ MiceFemale, 8-week-old10Intravenous (i.v.)Single dose
4T1 GFP-luc Cell-Injected BALB/cJ MiceFemale, 8-week-old10Intravenous (i.v.)Single daily injection for 7 days
Collagen Antibody-Induced Arthritis (CAIA) DBA/1 MiceMale, 8-week-old10Intravenous (i.v.)Single daily injection for 21 days

Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models

Mouse ModelDosage RegimenKey Findings
4T1-Snail-CBG Tumor-Bearing Mice10 mg/kg, single i.v. doseReduced SNAIL1-CBG bioluminescence in the tumor by 60% four hours post-administration.[4][5]
4T1 GFP-luc Metastasis Model10 mg/kg, daily i.v. for 7 daysSignificantly reduced lung metastatic colonization to a level comparable to DDR2-depleted cells.[1][4][5]
Collagen Antibody-Induced Arthritis (CAIA) Model10 mg/kg, daily i.v. for 21 daysSignificantly ameliorated arthritis, reduced hind-paw thickness, inhibited inflammatory cell infiltration, and prevented cartilage destruction.[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound formulation suitable for intravenous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock solution.

  • To prepare the working solution for injection, first, prepare a clear stock solution.

  • For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • It is recommended to prepare the working solution fresh on the day of use.

In Vivo Efficacy Study in a Breast Cancer Metastasis Model

This protocol details the methodology for assessing the efficacy of this compound in preventing lung metastasis of breast cancer cells in mice.[4][5]

Animal Model:

  • Female BALB/cJ mice, 8 weeks old.

Cell Line:

  • 4T1 mouse breast tumor cells expressing Green Fluorescent Protein and Luciferase (4T1-GFP-luc).

Procedure:

  • Culture 4T1-GFP-luc cells under standard conditions.

  • On day 0, inject 5 x 10^5 4T1-GFP-luc cells in 100 µL of DMEM into the lateral tail vein of each mouse.[4][5]

  • Divide the mice into a treatment group and a control group (e.g., saline/DMSO vehicle).

  • Administer 10 mg/kg of this compound intravenously to the treatment group daily for 7 days.[4][5] The control group receives an equivalent volume of the vehicle.

  • Monitor lung colonization and tumor growth using bioluminescence imaging at specified time points.

  • After 7 days, euthanize the mice.

  • Excise the lungs and fix them in 10% formalin for 24 hours.

  • Cryopreserve the lungs in 30% sucrose overnight, then embed in OCT and freeze.

  • Perform histological analysis to confirm and quantify the presence of metastatic tumors.

In Vivo Efficacy Study in a Collagen Antibody-Induced Arthritis (CAIA) Model

This protocol outlines the procedure for evaluating the therapeutic effect of this compound in a mouse model of rheumatoid arthritis.

Animal Model:

  • Male DBA/1 mice, 8 weeks old.[1]

Procedure:

  • Induce arthritis in the mice using a collagen antibody cocktail according to the manufacturer's protocol.

  • Once arthritis is established, divide the mice into a treatment group and a control group.

  • Administer 10 mg/kg of this compound intravenously to the treatment group daily for 21 days.[1] The control group receives the vehicle.

  • Monitor the severity of arthritis by measuring hind-paw thickness and scoring clinical signs of arthritis.

  • At the end of the treatment period, euthanize the mice.

  • Collect ankle joints for histological analysis to assess inflammatory cell infiltration and cartilage destruction.

  • Collect blood serum to measure relevant biomarkers such as IL-15 and Dkk-1.[1]

Visualizations

Signaling Pathway of DDR2 Inhibition by this compound

DDR2_Inhibition_Pathway Collagen Collagen I DDR2 DDR2 Receptor Collagen->DDR2 Binds & Activates Phosphorylation DDR2 Tyrosine Phosphorylation DDR2->Phosphorylation WRG28 This compound WRG28->DDR2 Allosteric Inhibition ERK_Activation ERK Activation Phosphorylation->ERK_Activation SNAIL1_Stabilization SNAIL1 Protein Stabilization ERK_Activation->SNAIL1_Stabilization Tumor_Effects Tumor Invasion & Migration SNAIL1_Stabilization->Tumor_Effects Metastasis_Study_Workflow start Start cell_injection Inject 4T1-GFP-luc cells into BALB/cJ mice via tail vein start->cell_injection group_assignment Randomize mice into Control and this compound groups cell_injection->group_assignment treatment Daily i.v. administration (Vehicle or 10 mg/kg this compound) for 7 days group_assignment->treatment monitoring Monitor tumor growth via bioluminescence imaging treatment->monitoring endpoint Endpoint (Day 7): Euthanize mice monitoring->endpoint analysis Excise lungs for histological analysis and quantification of metastases endpoint->analysis end End analysis->end WRG28_Anti_Tumor_Logic WRG28 This compound DDR2_inhibition Inhibition of DDR2 WRG28->DDR2_inhibition CAF_effects Inhibition of Cancer-Associated Fibroblast (CAF) support DDR2_inhibition->CAF_effects Tumor_cell_effects Inhibition of Tumor Cell Invasion and Migration DDR2_inhibition->Tumor_cell_effects Metastasis_reduction Reduced Metastatic Colonization CAF_effects->Metastasis_reduction Tumor_cell_effects->Metastasis_reduction

References

Application Notes and Protocols for WRG-28 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of WRG-28 stock solutions for use in research settings. This compound is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase involved in cell invasion, migration, and tumor-microenvironment interactions.[1][2][3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

PropertyValueReference
Molecular Formula C₂₁H₁₈N₂O₅S[6][7][8][9]
Molecular Weight 410.44 g/mol [1][6][7][8]
CAS Number 1913291-02-7[6][7][8][9]
Appearance White to very dark orange powder
Purity ≥98% (HPLC)[10]
IC₅₀ (DDR2) 230 nM[3][7][8][11][12]

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocols detail the preparation of this compound stock solutions for both in vitro and in vivo applications.

In Vitro Stock Solution (DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

Protocol:

  • Determine the Desired Concentration and Volume: For most cell-based assays, a high-concentration stock solution (e.g., 10 mM) is prepared to minimize the volume of DMSO added to the cell culture medium.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.104 mg of this compound.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex the solution thoroughly for several minutes to aid dissolution.

    • If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[1][6] The solution should be clear.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C or -80°C for long-term stability.[1][3]

Table 2: Solubility of this compound in DMSO

Concentration (mg/mL)Molar Concentration (mM)NotesReference
15.6238.06Ultrasonic assistance may be needed.[6][8]
1536.55Sonication is recommended.[1]
24.87Solution should be clear.
In Vivo Formulation

For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare the Vehicle: A common vehicle for in vivo administration of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Dissolution:

    • Dissolve the required amount of this compound in DMSO first.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex again.

    • Finally, add the saline to reach the final volume and vortex until a clear solution is obtained.[6] The solubility in this vehicle is reported to be ≥ 1.56 mg/mL (3.80 mM).[6]

  • Administration: The resulting solution can be administered via appropriate routes, such as intravenous injection.[3][13] It is recommended to prepare this formulation fresh on the day of use.[3]

Stability and Storage

Proper storage of this compound, both as a powder and in solution, is essential to maintain its activity.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStability PeriodReference
Powder-20°C3 years[1][6]
Powder4°C2 years[6][8]
In Solvent (DMSO)-80°C1 year / 2 years[1][3]
In Solvent (DMSO)-20°C1 year / 1 month[3][6][8][14]

To prevent degradation, it is crucial to store stock solutions in tightly sealed vials and minimize exposure to light and air.[14] Repeated freeze-thaw cycles should be avoided by storing the stock solution in single-use aliquots.[3]

Quality Control of this compound Stock Solutions

To ensure the efficacy of the prepared this compound stock solution, it is recommended to perform quality control experiments.

Visual Inspection and Solubility Check
  • Protocol:

    • Visually inspect the prepared stock solution for any undissolved particles or precipitation. A properly prepared solution should be clear.

    • Before use, particularly after thawing, centrifuge the vial briefly to collect all liquid at the bottom.[9]

    • If precipitation is observed upon dilution in aqueous media, pre-warming the stock solution and the media to 37°C may help.[1]

Functional Assay: Inhibition of DDR2 Signaling

The biological activity of the this compound stock solution can be verified by assessing its ability to inhibit collagen-induced DDR2 signaling in a relevant cell line. A Western blot analysis is a suitable method for this purpose.

Cell Lines:

  • HEK293 cells transfected with DDR2-Flag.[2]

  • BT549 or 4T1 breast cancer cell lines (endogenously express DDR2).[2][3]

Protocol:

  • Cell Seeding: Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell line and experimental design, serum-starve the cells for a few hours to reduce basal receptor tyrosine kinase activity.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) for a predetermined time (e.g., 4 hours).[3] Include a vehicle control (DMSO).

  • Collagen Stimulation: Stimulate the cells with collagen I (e.g., 30 µg/mL) for a specified duration (e.g., 4-7 hours) to induce DDR2 phosphorylation.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-DDR2, total DDR2, phospho-ERK, total ERK, and SNAIL1.[2][3] A loading control like β-actin or GAPDH should also be used.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A successful this compound treatment should show a dose-dependent decrease in collagen-induced DDR2 and ERK phosphorylation, as well as a reduction in SNAIL1 protein levels.[2][3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is an allosteric inhibitor that binds to the extracellular domain of DDR2.[2][4] This binding disrupts the interaction between DDR2 and its ligand, collagen, thereby inhibiting downstream signaling pathways that promote tumor cell invasion and migration.[2][13][15]

WRG28_Mechanism cluster_collagen Collagen cluster_ddr2 DDR2 Receptor cluster_cell Tumor Cell Collagen Collagen DDR2_ECD Extracellular Domain Collagen->DDR2_ECD Binds DDR2 DDR2 DDR2_TMD Transmembrane Domain DDR2_ICD Intracellular Kinase Domain ERK ERK DDR2_ICD->ERK Activates SNAIL1 SNAIL1 ERK->SNAIL1 Stabilizes Invasion Invasion & Migration SNAIL1->Invasion WRG28 This compound WRG28->DDR2_ECD Allosterically Inhibits Binding

Caption: this compound allosterically inhibits collagen binding to the DDR2 extracellular domain.

Experimental Workflow for Stock Solution QC

The following diagram illustrates the workflow for the quality control of a newly prepared this compound stock solution.

QC_Workflow Prep Prepare this compound Stock Solution Vis_Insp Visual Inspection (Clarity) Prep->Vis_Insp Cell_Culture Culture DDR2-expressing Cells Vis_Insp->Cell_Culture Treatment Treat Cells with this compound & Collagen Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot (pDDR2, pERK, SNAIL1) Lysis->WB Analysis Data Analysis WB->Analysis Pass Stock Solution Passed QC Analysis->Pass Inhibition Observed Fail Stock Solution Failed QC Analysis->Fail No Inhibition

Caption: Quality control workflow for this compound stock solution validation.

References

Application Notes and Protocols: WRG-28 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRG-28 is a selective, small-molecule allosteric inhibitor that targets the extracellular domain of Discoidin Domain Receptor 2 (DDR2).[1][2][3] DDR2, a receptor tyrosine kinase activated by collagen, plays a critical role in breast cancer metastasis.[1][3][4] Its activity within tumor cells and cancer-associated fibroblasts (CAFs) in the tumor microenvironment is crucial for tumor invasion and migration.[1][3] this compound presents a promising therapeutic strategy by inhibiting the interaction between DDR2 and collagen, thereby impeding key processes in metastatic progression.[1][3][4] These notes provide a comprehensive overview of this compound's application in breast cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as an allosteric inhibitor of DDR2, binding to the extracellular domain of the receptor.[1][3] This unique mechanism disrupts the interaction between DDR2 and its ligand, collagen.[1][3] By inhibiting DDR2 signaling, this compound effectively blunts downstream pathways that promote cancer cell invasion and migration.[1] One of the key downstream effects of this compound-mediated DDR2 inhibition is the destabilization of the SNAIL1 protein.[1] SNAIL1 is a critical transcription factor that drives the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] Unlike many conventional kinase inhibitors, this compound does not affect cell proliferation.[1] Instead, its primary role is in cytostasis, specifically inhibiting the metastatic cascade.[1]

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound in breast cancer models.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line(s)ConcentrationEffectReference(s)
IC50 (DDR2 Inhibition)-230 nMSelective, extracellularly acting DDR2 allosteric inhibitor.[2]
IC50 (DDR2-mediated signaling)HEK293 (expressing DDR2)286 nMInhibition of collagen I-mediated DDR2 tyrosine phosphorylation, ERK activation, and SNAIL1 protein stabilization.[2]
Inhibition of Invasion & MigrationBT549, 4T11 µMBlunts tumor cell invasion and migration.[2]
Inhibition of CAF Tumor-Promoting EffectsCancer-Associated Fibroblasts (CAFs)1 µMInhibits tumor-promoting effects of CAFs.[2]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer

Animal ModelTreatment RegimenKey FindingsReference(s)
4T1-Snail-CBG tumor-bearing BALB/cJ miceSingle intravenous injection (10 mg/kg)60% reduction in SNAIL1-clic beetle green (SNAIL1.CBG) levels within the tumor, indicating attenuation of DDR2 biochemical signaling.[2]
4T1 GFP-luc expressing cell-injected BALB/cJ mice10 mg/kg, intravenous injection, daily for 7 daysReduced metastatic lung colonization to a level comparable to shDDR2-depleted cells.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation in breast cancer research.

WRG28_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 Activates WRG28 This compound WRG28->DDR2 Allosterically Inhibits ERK ERK DDR2->ERK Phosphorylates SNAIL1 SNAIL1 Stabilization ERK->SNAIL1 Invasion Invasion & Migration SNAIL1->Invasion

Caption: this compound Signaling Pathway in Breast Cancer.

WRG28_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines (e.g., BT549, 4T1) DDR2_Inhibition DDR2 Inhibition Assay (IC50 Determination) Cell_Culture->DDR2_Inhibition Invasion_Assay 3D Collagen/Matrigel Invasion & Migration Assays Cell_Culture->Invasion_Assay Western_Blot Western Blot for p-DDR2, p-ERK, SNAIL1 Cell_Culture->Western_Blot Mouse_Model Orthotopic Injection of 4T1-luc Cells in BALB/cJ Mice Invasion_Assay->Mouse_Model Proceed if effective Treatment This compound Treatment (e.g., 10 mg/kg IV) Mouse_Model->Treatment Imaging Bioluminescence Imaging of Metastasis Treatment->Imaging Histology Histological Analysis of Lungs Imaging->Histology

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in breast cancer research. These protocols are adapted from standard methodologies and should be optimized for specific laboratory conditions.

Protocol 1: 3D Collagen Invasion Assay

This assay assesses the ability of breast cancer cells to invade a three-dimensional collagen matrix, mimicking the in vivo stromal environment.

Materials:

  • Breast cancer cell lines (e.g., BT549, 4T1)

  • This compound (dissolved in DMSO)

  • Rat tail collagen, type I

  • 10x DMEM

  • Sterile, ice-cold 1N NaOH

  • Complete cell culture medium (with 10% FBS)

  • Serum-free cell culture medium

  • 24-well plates

  • Ice bucket

  • Sterile pipette tips

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to 70-80% confluency.

    • The day before the assay, starve the cells in serum-free medium for 18-24 hours.

    • On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Collagen Gel Preparation (on ice):

    • In a pre-chilled microcentrifuge tube, combine the following in order:

      • 8 parts rat tail collagen, type I

      • 1 part 10x DMEM

    • Neutralize the solution by adding 1N NaOH dropwise while gently mixing. The final pH should be ~7.4 (indicated by a color change of the phenol red in the DMEM to pink/orange).

    • Keep the collagen solution on ice to prevent premature polymerization.

  • Embedding Cells in Collagen:

    • Add the cell suspension to the neutralized collagen solution at a 1:9 ratio (e.g., 50 µL of cell suspension to 450 µL of collagen solution). Mix gently by pipetting up and down.

    • Quickly dispense 100 µL of the cell-collagen mixture into the center of each well of a pre-chilled 24-well plate.

  • Gel Polymerization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow the collagen to polymerize.

  • Treatment and Chemoattraction:

    • Prepare complete culture medium (chemoattractant) with and without this compound at the desired final concentrations (e.g., 1 µM). Include a vehicle control (DMSO).

    • Gently add 500 µL of the appropriate medium on top of the polymerized collagen gel.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • At the end of the incubation period, capture images of the invading cells at different focal planes using an inverted microscope.

    • Quantify invasion by measuring the distance of cell migration from the edge of the cell cluster or by counting the number of invading cells per field of view.

Protocol 2: Matrigel Invasion Assay (Boyden Chamber)

This assay measures the invasive potential of cells through a basement membrane matrix.

Materials:

  • Breast cancer cell lines (e.g., BT549, 4T1)

  • This compound (dissolved in DMSO)

  • Matrigel Basement Membrane Matrix

  • 24-well Transwell inserts (8 µm pore size)

  • Complete cell culture medium (with 10% FBS)

  • Serum-free cell culture medium

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.1% in 20% methanol)

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute Matrigel 1:3 with cold, serum-free medium.

    • Add 50 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for 1 hour to allow it to solidify.

  • Cell Preparation:

    • Culture and starve cells as described in Protocol 1.

    • Resuspend the harvested cells in serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO) at a density of 5 x 10^4 cells per 100 µL.

  • Seeding Cells:

    • Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • In the lower chamber of the 24-well plate, add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface by immersing the inserts in methanol for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 10 minutes at room temperature.

    • Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 4-5 fields at 10x magnification).

    • Calculate the average number of invaded cells per field for each condition.

Protocol 3: In Vivo Breast Cancer Metastasis Model

This protocol describes the use of a mouse model to assess the effect of this compound on breast cancer metastasis in vivo using bioluminescence imaging.

Materials:

  • Female BALB/cJ mice (6-8 weeks old)

  • 4T1 breast cancer cells stably expressing luciferase (4T1-luc)

  • This compound (formulated for in vivo administration)

  • D-luciferin

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Injection:

    • Culture 4T1-luc cells to 70-80% confluency.

    • Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^5 cells per 100 µL.

    • Anesthetize the mice and inject 100 µL of the cell suspension into the mammary fat pad.

  • Tumor Growth and Treatment Initiation:

    • Allow the primary tumors to grow to a palpable size (e.g., ~100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., daily for 7 days).

  • Bioluminescence Imaging:

    • On the designated imaging days, anesthetize the mice.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mice in the imaging chamber of the in vivo imaging system and acquire bioluminescent images.

    • The signal intensity corresponds to the number of viable tumor cells. Monitor both the primary tumor and metastatic sites (commonly the lungs).

  • Data Analysis:

    • Use the imaging system's software to quantify the bioluminescent signal (photon flux) from regions of interest (e.g., the thoracic region for lung metastases).

    • Compare the metastatic burden between the this compound treated and control groups over time.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the lungs and other organs.

    • Perform ex vivo bioluminescence imaging of the harvested organs to confirm metastatic lesions.

    • Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm and quantify metastatic nodules.

Conclusion

This compound represents a novel and promising agent for the inhibition of breast cancer metastasis. Its unique allosteric mechanism of action on DDR2 provides a targeted approach to disrupt the tumor-microenvironment interactions that are critical for cancer cell invasion and migration. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar DDR2 inhibitors in the context of metastatic breast cancer.

References

Application Notes and Protocols for WRG-28 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRG-28 is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are core components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4][5] Hyperactivation of the MAPK/ERK pathway, often driven by mutations in upstream components like BRAF and RAS, is a hallmark of many human cancers.[6] this compound inhibits MEK1/2 by binding to an allosteric site, preventing their activation and subsequent phosphorylation of their downstream targets, ERK1 and ERK2.[7] This blockade of ERK1/2 signaling can lead to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.[8][9] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.

Data Presentation

The following tables summarize representative quantitative data from key experiments designed to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Assay Format
MEK11.5Biochemical Kinase Assay
MEK22.1Biochemical Kinase Assay
A-RAF>10,000Biochemical Kinase Assay
B-RAF>10,000Biochemical Kinase Assay
C-RAF>10,000Biochemical Kinase Assay
ERK1>10,000Biochemical Kinase Assay
ERK2>10,000Biochemical Kinase Assay
p38α>10,000Biochemical Kinase Assay
JNK1>10,000Biochemical Kinase Assay

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC₅₀ (nM)
A375Malignant MelanomaBRAF V600E5.2
HT-29Colorectal CarcinomaBRAF V600E8.9
HCT116Colorectal CarcinomaKRAS G13D15.7
MiaPaCa-2Pancreatic CarcinomaKRAS G12C25.4
MCF-7Breast AdenocarcinomaPIK3CA E545K>1,000
U-87 MGGlioblastomaPTEN null>1,000

IC₅₀ values for cell proliferation were determined after 72 hours of continuous exposure to this compound.[11][12]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

Xenograft ModelTreatment GroupDose (mg/kg, oral, QD)Tumor Growth Inhibition (%)
A375 (Melanoma)Vehicle Control-0
A375 (Melanoma)This compound145
A375 (Melanoma)This compound378
A375 (Melanoma)This compound1095

Tumor growth inhibition was calculated at the end of a 21-day study.[8]

Experimental Protocols

1. Protocol: Biochemical MEK1/2 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified MEK1 and MEK2 kinases.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Inactive ERK2 substrate

  • ATP

  • Kinase Assay Buffer

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer.

  • In a 384-well plate, add the diluted this compound, MEK1 or MEK2 enzyme, and the inactive ERK2 substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Kₘ for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

  • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

2. Protocol: Cell Viability (MTT) Assay

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HT-29)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle control and calculate IC₅₀ values.

3. Protocol: Western Blotting for Phospho-ERK (p-ERK)

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2 in whole-cell lysates.[13][14][15]

Materials:

  • Cancer cell lines cultured in 6-well plates

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.[16]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere. Treat with various concentrations of this compound for 1-2 hours.

  • Wash cells with ice-cold PBS and lyse them on ice using Lysis Buffer.[16]

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[13]

  • Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.[16]

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2, and then for a loading control like β-actin.[15]

4. Protocol: Quantitative Real-Time PCR (qPCR) for Downstream Gene Expression

This protocol measures changes in the expression of genes downstream of the MAPK pathway, such as FOS, CCND1, and DUSP6.[18][19][20]

Materials:

  • Cancer cell lines treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR primers for target genes (FOS, CCND1, DUSP6) and a housekeeping gene (GAPDH, ACTB)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

Procedure:

  • Treat cells with this compound or vehicle control for 6-24 hours.

  • Extract total RNA from the cells according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions in triplicate for each target gene and housekeeping gene using SYBR Green Master Mix.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.[21]

5. Protocol: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor activity of this compound in a mouse model.[22][23][24]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NSG)

  • Cancer cell line for implantation (e.g., A375)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject 5-10 million A375 cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Administer this compound or vehicle control daily via oral gavage.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualizations

WRG_28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., FOS, MYC) ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression WRG28 This compound WRG28->MEK Inhibition

Caption: Mechanism of action of this compound on the MAPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Kinase Assay (Target Potency - IC₅₀) Cell_Viability Cell Viability Assay (Cellular Potency - IC₅₀) Biochem->Cell_Viability Western_Blot Western Blot (p-ERK) (Target Engagement) Cell_Viability->Western_Blot qPCR qPCR (Downstream Effects) Western_Blot->qPCR Xenograft Tumor Xenograft Model (Efficacy - TGI) qPCR->Xenograft PD_Analysis Pharmacodynamics (p-ERK in Tumors) Xenograft->PD_Analysis start Compound This compound start->Biochem

Caption: High-level workflow for the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

WRG-28 Technical Support Center: Optimizing Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WRG-28 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, extracellularly acting small molecule inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2][3][4] It functions as an allosteric inhibitor, meaning it binds to a site on the extracellular domain of the DDR2 receptor distinct from the collagen-binding site.[3][5] This binding event induces a conformational change in the receptor that prevents its interaction with its ligand, collagen, thereby inhibiting downstream signaling.[5][6]

Q2: What is the primary signaling pathway inhibited by this compound?

This compound primarily inhibits the collagen-DDR2 signaling axis. Upon collagen binding, DDR2 undergoes autophosphorylation, which initiates a downstream cascade involving the activation of ERK and the stabilization of the SNAIL1 protein.[1] By preventing the initial collagen-DDR2 interaction, this compound effectively blunts this entire pathway, leading to reduced cell invasion and migration.[1][5]

WRG_28_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 Binds pDDR2 p-DDR2 DDR2->pDDR2 Autophosphorylation ERK ERK pDDR2->ERK Activates pERK p-ERK ERK->pERK Phosphorylation SNAIL1 SNAIL1 pERK->SNAIL1 Stabilizes stableSNAIL1 Stabilized SNAIL1 Invasion Cell Invasion & Migration stableSNAIL1->Invasion Promotes WRG28 This compound WRG28->DDR2 Allosterically Inhibits

Figure 1: this compound Signaling Pathway Inhibition.

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated inhibitory effects on tumor cell invasion and migration in various breast cancer cell lines, including human BT549 and murine 4T1 cells.[1][5] It has also been used in HEK293 cells engineered to express DDR2 to study its effects on receptor phosphorylation and downstream signaling.[1]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4][7] Stock solutions in DMSO can be stored at -80°C for up to a year.[1][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Determining the Optimal Concentration of this compound

  • Problem: The effective concentration of this compound can vary between different cell lines and assay types.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A common starting range for cell-based assays is between 0.1 µM and 10 µM. Based on published data, a concentration of 1 µM has been shown to be effective in inhibiting invasion and migration in BT549 and 4T1 cells.[1][5]

Dose_Response_Workflow start Start: Determine Optimal This compound Concentration prepare_cells Prepare and Seed Cells for Your Assay start->prepare_cells prepare_wrg28 Prepare a Serial Dilution of this compound in DMSO prepare_cells->prepare_wrg28 treat_cells Treat Cells with a Range of this compound Concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) prepare_wrg28->treat_cells incubate Incubate for the Appropriate Assay Duration treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., Invasion, Migration, Phosphorylation Assay) incubate->perform_assay analyze Analyze Results and Determine IC50 or Optimal Inhibitory Concentration perform_assay->analyze end End: Optimal Concentration Identified analyze->end

Figure 2: Workflow for Dose-Response Experiment.

Issue 2: Low Efficacy or No Effect Observed

  • Problem: After treating cells with this compound, there is no discernible effect on the intended biological process (e.g., migration, invasion).

  • Possible Causes & Solutions:

    • Incorrect Concentration: The concentration of this compound may be too low. Refer to the dose-response troubleshooting step above.

    • Degraded Compound: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a properly stored stock for each experiment.

    • Low DDR2 Expression: The cell line being used may not express sufficient levels of DDR2. Verify DDR2 expression levels in your cell line of interest using techniques like Western blotting or qPCR.

    • Assay Duration: The incubation time may be too short to observe a significant effect. For invasion and migration assays, incubation times of 48 hours have been reported to be effective.[1][5]

Issue 3: Compound Precipitation in Media

  • Problem: this compound precipitates out of the cell culture medium upon addition.

  • Solution: This is likely due to the low solubility of this compound in aqueous solutions. To avoid this, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) and that the this compound stock solution is well-mixed with the medium before adding to the cells. It is recommended to first dilute the high-concentration DMSO stock in DMSO to an intermediate concentration before the final dilution into the aqueous medium.[4]

Quantitative Data Summary

ParameterValueCell Line(s)Reference(s)
IC50 (DDR2-ligand binding) 230 nM-[1][2][4]
IC50 (DDR2 phosphorylation) 286 nMHEK293 (expressing DDR2)[1]
Effective Concentration (Invasion/Migration) 1 µMBT549, 4T1[1][5]
Effective Concentration (ERK activation) 1 µMHEK293 (expressing DDR2)[1]
Solubility in DMSO 15.62 mg/mL-[7][8]

Experimental Protocols

Protocol 1: Cell Invasion Assay (Boyden Chamber)

  • Cell Preparation: Culture cells (e.g., BT549) to 70-80% confluency. The day before the assay, serum-starve the cells overnight.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

  • Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO). Seed 5 x 10^4 cells into the upper chamber of the insert.

  • Chemoattractant: Add complete medium (containing serum) to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 48 hours.[1][5]

  • Analysis:

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Count the number of invading cells in several fields of view under a microscope.

Protocol 2: Western Blot for DDR2 Phosphorylation

  • Cell Treatment: Seed HEK293 cells expressing DDR2 and grow to 80-90% confluency. Treat the cells with 1 µM this compound or vehicle control for 4 hours.[1]

  • Collagen Stimulation: Stimulate the cells with collagen I for the appropriate time to induce DDR2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-DDR2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total DDR2 and a loading control (e.g., GAPDH).

References

Technical Support Center: WRG-28 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, small-molecule allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase.[1][2][3][4] It acts on the extracellular domain of DDR2, uniquely inhibiting the interaction between the receptor and its ligand, collagen.[1][2][3] This allosteric inhibition prevents DDR2 signaling, which in turn inhibits tumor invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][3]

Q2: Is this compound selective for DDR2?

Yes, studies have shown that this compound is selective for DDR2. For instance, collagen I-induced tyrosine phosphorylation of the related DDR1 receptor is not affected by this compound.[1] Biolayer interferometry experiments have also demonstrated a dose-dependent association of this compound with DDR2, but not DDR1.[1]

Q3: What are the key downstream effects of this compound treatment in cancer cells?

By inhibiting DDR2, this compound has been shown to blunt tumor cell invasion and migration.[1][2][3] A key downstream effect is the inhibition of SNAIL1 protein stabilization, which is a critical factor in epithelial-mesenchymal transition (EMT) and metastasis.[5]

Q4: Can this compound be used in in vivo models?

Yes, this compound has been successfully used in in vivo mouse models of breast cancer.[1][2] Intravenous administration has been shown to attenuate DDR2 signaling in tumors and reduce metastatic lung colonization of breast tumor cells.[1][2]

Troubleshooting Guides

In Vitro Experiments

Q1: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

  • Problem: this compound has limited solubility in aqueous solutions. Improper preparation can lead to precipitation, resulting in inaccurate concentrations and unreliable experimental outcomes.

  • Solution:

    • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Ultrasonic assistance may be necessary to fully dissolve the compound.[6]

    • Working Dilution: When preparing your working concentration, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Stability: The stability of this compound in cell culture media can be influenced by components in the media.[7][8] It is recommended to prepare fresh dilutions for each experiment.

Q2: I am not seeing an inhibitory effect of this compound on cell migration or invasion in my transwell assay. What could be the issue?

  • Problem: A lack of effect could be due to several factors, including issues with the experimental setup, cell line selection, or the assay conditions.

  • Troubleshooting Steps:

    • DDR2 Expression: Confirm that your cell line of interest expresses DDR2. This compound's inhibitory effect is dependent on the presence of this receptor. Cell lines such as BT549 and 4T1 breast cancer cells are known to express endogenous DDR2.[1][2]

    • Collagen Stimulation: Ensure that you are appropriately stimulating the cells with a suitable collagen, such as collagen I, to activate the DDR2 pathway.

    • This compound Concentration: Verify that you are using an effective concentration of this compound. The IC50 for DDR2 inhibition is approximately 230 nM, with effective concentrations in cell-based assays typically in the range of 1-2 µM.[1]

    • Assay Duration: The duration of the assay is critical. For invasion assays, incubation times of 48 hours have been shown to be effective.[1]

    • Matrigel/Collagen Coating: Ensure the integrity and appropriate thickness of the Matrigel or collagen coating on your transwell inserts. Inconsistent coating can lead to variable results.

    • Cell Seeding Density: Optimize the number of cells seeded. Too few cells may not result in a detectable signal, while too many can lead to clumping and artifacts.[9]

Q3: My DDR2 phosphorylation assay is not showing a decrease in phosphorylation after this compound treatment. What should I check?

  • Problem: No change in DDR2 phosphorylation upon treatment with this compound could indicate a problem with the assay protocol or the treatment conditions.

  • Troubleshooting Steps:

    • Collagen Stimulation: DDR2 phosphorylation is dependent on stimulation by collagen. Ensure that you are treating your cells with collagen I prior to or concurrently with this compound treatment to induce phosphorylation.

    • Treatment Time: The timing of this compound treatment and collagen stimulation is crucial. Pre-incubation with this compound before collagen stimulation is often effective. Effective inhibition of DDR2 tyrosine phosphorylation has been observed with a 4-hour treatment of 1-2 µM this compound.[1]

    • Antibody Quality: Verify the specificity and efficacy of your phospho-DDR2 antibody. Include appropriate positive and negative controls in your Western blot or ELISA.

    • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of DDR2 during sample preparation.

In Vivo Experiments

Q1: How should I prepare and administer this compound for my mouse model?

  • Problem: Proper formulation and administration are critical for achieving the desired in vivo efficacy and avoiding toxicity.

  • Solution:

    • Formulation: A commonly used vehicle for intravenous (i.v.) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The components should be added sequentially and mixed thoroughly to ensure complete dissolution.

    • Dosage: A dosage of 10 mg/kg administered via i.v. injection has been shown to be effective in reducing DDR2 signaling and lung colonization in mouse models of breast cancer.[1]

    • Administration Schedule: Daily administration for 7 days has been used in studies of metastatic lung colonization.[1] The optimal schedule may vary depending on the specific experimental design.

Q2: I am not observing a reduction in tumor growth or metastasis in my in vivo model. What are potential reasons?

  • Problem: A lack of in vivo efficacy could be due to issues with the animal model, the compound's bioavailability, or the experimental endpoint.

  • Troubleshooting Steps:

    • Model Selection: Ensure that the tumor model used expresses DDR2 and is dependent on collagen-DDR2 signaling for progression.

    • Pharmacokinetics: While a specific formulation is provided, the pharmacokinetics of this compound may vary between different mouse strains. Consider performing a pilot pharmacokinetic study to ensure adequate exposure.

    • Biomarker Analysis: To confirm that this compound is hitting its target in vivo, you can measure a downstream biomarker of DDR2 activity. For example, a reduction in the level of SNAIL1 protein in the tumor tissue can serve as a surrogate for this compound response.[2] A 60% reduction in SNAIL1 has been observed 4 hours after a single 10 mg/kg i.v. dose.[2]

    • Endpoint Assessment: The timing and method of assessing tumor growth and metastasis are critical. For lung colonization studies, bioluminescence imaging can be used to monitor tumor burden over time, with histological analysis at the endpoint for confirmation.[5]

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC50 (DDR2) 230 nMBiochemical Assay[1]
IC50 (DDR2 Phosphorylation) 286 nMHEK293 cells expressing DDR2[1]
Effective In Vitro Concentration 1-2 µMHEK293, BT549, 4T1 cells[1]
Effective In Vivo Dosage 10 mg/kg (i.v.)BALB/cJ mice with 4T1 tumors[1][2]

Key Experimental Protocols

Transwell Invasion Assay
  • Cell Preparation: Culture cells (e.g., BT549 or 4T1) to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Insert Preparation: Coat the top of a transwell insert (8 µm pore size) with a thin layer of Matrigel or collagen I and allow it to solidify.

  • Seeding: Seed the prepared cells in the upper chamber of the transwell insert. Add this compound at the desired concentration to the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for an appropriate time (e.g., 48 hours) at 37°C in a CO2 incubator.

  • Analysis:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the cells with a suitable stain (e.g., crystal violet).

    • Count the number of invading cells in several microscopic fields.

In Vivo Lung Colonization Model
  • Cell Preparation: Harvest DDR2-expressing tumor cells (e.g., 4T1-GFP-luc) and resuspend them in sterile PBS.

  • Injection: Inject the cell suspension into the tail vein of syngeneic mice (e.g., BALB/cJ).

  • Treatment: Prepare this compound in the appropriate vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Begin intravenous administration at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily for 7 days).

  • Monitoring: Monitor tumor burden in the lungs using bioluminescence imaging at regular intervals.

  • Endpoint Analysis: At the end of the study, harvest the lungs, and perform histological analysis to confirm and quantify the tumor nodules.

Visualizations

DDR2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 Binds SHC1 SHC1 DDR2->SHC1 Activates ERK ERK SHC1->ERK SNAIL1_p SNAIL1 (Phosphorylated) ERK->SNAIL1_p Phosphorylates SNAIL1_s SNAIL1 (Stable) SNAIL1_p->SNAIL1_s Stabilizes SNAIL1_n SNAIL1 SNAIL1_s->SNAIL1_n Translocates EMT EMT Gene Transcription SNAIL1_n->EMT Promotes WRG28 This compound WRG28->DDR2 Allosterically Inhibits WRG28_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_data Data Interpretation cell_culture Select DDR2-expressing cell line treatment Treat with this compound and Collagen cell_culture->treatment migration_assay Migration/Invasion Assay treatment->migration_assay phos_assay DDR2 Phosphorylation Assay treatment->phos_assay data_analysis Analyze inhibition of migration, phosphorylation, and metastasis migration_assay->data_analysis phos_assay->data_analysis animal_model Establish tumor model (e.g., tail vein injection) drug_admin Administer this compound animal_model->drug_admin monitoring Monitor tumor progression (e.g., bioluminescence) drug_admin->monitoring endpoint Endpoint analysis (e.g., histology) monitoring->endpoint endpoint->data_analysis

References

improving the efficacy of WRG-28 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WRG-28, a novel, potent, and selective small molecule inhibitor of Kinase Y (KY), a critical component of the Tumor Growth Signaling Pathway (TGSP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the in vivo efficacy of this compound and to troubleshoot common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the mechanism of action for this compound? A1: this compound is an ATP-competitive inhibitor of Kinase Y (KY). By binding to the ATP pocket of KY, it prevents phosphorylation of its downstream substrate, thereby inhibiting the Tumor Growth Signaling Pathway (TGSP) and reducing cancer cell proliferation and survival.

Q2: What is the recommended formulation and solvent for in vivo use? A2: this compound is a hydrophobic compound with low aqueous solubility.[1][2][3] For in vivo studies, we recommend a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The compound should first be fully dissolved in DMSO before the other components are added sequentially. Always prepare fresh on the day of dosing.

Q3: How should this compound be stored? A3: The lyophilized powder should be stored at -20°C. The formulated solution should be used immediately and not stored for more than 24 hours at 4°C.

Q4: Does this compound have any known off-target effects? A4: Extensive kinase screening has shown this compound to be highly selective for Kinase Y. However, at concentrations significantly above the efficacious dose, some weak inhibition of structurally similar kinases has been observed. If unexpected toxicity occurs, consider reducing the dose or evaluating potential off-target effects in your model system.

Section 2: Troubleshooting Guide for In Vivo Efficacy Studies

This guide provides solutions to specific issues that may be encountered during in vivo experiments.

Q5: I am not observing the expected tumor growth inhibition in my xenograft model. What are the possible causes? A5: Lack of efficacy can stem from several factors.[4] Consider the following:

  • Suboptimal Dosing or Schedule: Ensure the dose and frequency are sufficient to maintain a therapeutic concentration of this compound at the tumor site.[5] Refer to the pharmacokinetic data in Table 2 and consider a dose-response study.

  • Poor Bioavailability: this compound's low aqueous solubility can limit its absorption.[2][3] Ensure the recommended formulation is prepared correctly. Techniques like micronization or creating a nanosuspension could improve bioavailability if issues persist.[3][6]

  • Compound Instability: Verify that the compound and formulation are prepared fresh and handled correctly to prevent degradation.

  • Model Selection: The chosen cancer cell line or patient-derived xenograft (PDX) model may not be dependent on the TGSP pathway for growth.[7][8] Confirm that your model expresses active Kinase Y.

  • Xenograft Quality Issues: Patient-derived xenograft (PDX) models can suffer from quality issues like misidentification, contamination with mouse cells, or viral infections, all of which can compromise research outcomes.[9][10] Regular authentication and screening of PDX models are crucial for reliable data.[9]

Q6: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do? A6: Toxicity can be dose-limiting.

  • Confirm Dosing: Double-check your calculations and the concentration of your dosing solution.

  • Reduce the Dose: The current dose may be above the maximum tolerated dose (MTD) in your specific animal strain.[11] Perform a dose de-escalation study.

  • Refine the Formulation: High concentrations of solvents like DMSO can cause localized irritation or systemic toxicity.[4] While the recommended formulation is optimized for solubility, you may need to explore alternative vehicles if toxicity persists.

  • Assess Off-Target Effects: Although selective, high concentrations of this compound might engage other kinases. Correlating the timing of toxicity with the Cmax from PK data (Table 2) can be informative.

Q7: How can I confirm that this compound is engaging its target in the tumor? A7: A pharmacodynamic (PD) study is essential to link drug exposure with target modulation.[12][13][14]

  • Biomarker Analysis: The most direct method is to measure the phosphorylation of Kinase Y's primary downstream substrate in tumor lysates via Western blot or ELISA.

  • Study Design: Collect tumor samples at different time points after dosing, corresponding to the Tmax and other key points in the PK profile.[12] A robust PD response (i.e., decreased substrate phosphorylation) should correlate with sufficient drug concentration in the tumor. Refer to the Pharmacodynamic Analysis protocol below.

Q8: The response to this compound is highly variable between animals in the same treatment group. Why? A8: High variability can obscure a real treatment effect.

  • Dosing Technique: Ensure consistent administration. For oral gavage, incorrect technique can lead to incomplete dosing. For IV injections, ensure the full dose is delivered into the vein.

  • Tumor Heterogeneity: Especially in PDX models, tumor heterogeneity can lead to varied responses.[7][8] Ensure tumors are of a uniform size at the start of the study and randomize animals properly.

  • Animal Health: Underlying health issues can affect drug metabolism and overall response. Use healthy, age-matched animals from a reliable vendor.

Section 3: Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Preclinical Models
Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI %)Statistical Significance (p-value)
HCT116Colon Carcinoma50 mg/kg, oral, QD75%< 0.01
A549Lung Carcinoma50 mg/kg, oral, QD35%> 0.05
MDA-MB-231Breast Cancer50 mg/kg, oral, QD82%< 0.001
Panc-1Pancreatic Cancer75 mg/kg, oral, BID68%< 0.01

QD: once daily; BID: twice daily.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (Peak Concentration)3.2 µM1.8 µM
Tmax (Time to Cmax)0.25 hr2.0 hr
AUC (Area Under the Curve)8.5 µMhr12.2 µMhr
t1/2 (Half-life)4.1 hr4.5 hr
Bioavailability (F%) N/A28%
Section 4: Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture & Implantation:

    • Culture cancer cells (e.g., MDA-MB-231) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).[11]

  • Tumor Growth & Randomization:

    • Monitor tumor growth bi-weekly using digital calipers.[11] Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Preparation & Administration:

    • Prepare the vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and this compound formulation fresh daily.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule.

  • Monitoring & Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group exceed 2000 mm³ or if signs of toxicity (e.g., >20% body weight loss) are observed.

    • At the endpoint, euthanize animals and collect tumors for pharmacodynamic analysis.

Protocol 2: Pharmacokinetic (PK) Analysis
  • Animal Dosing:

    • Use non-tumor-bearing mice (e.g., C57BL/6) for initial PK studies.

    • Administer a single dose of this compound via the intended clinical route (e.g., oral) and a parallel group via IV for bioavailability calculation.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[12]

    • Process blood to collect plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[15]

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[13][15]

Section 5: Mandatory Visualizations

Signaling Pathway Diagram

TGSP_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX activates GF Growth Factor GF->Receptor KinaseY Kinase Y (KY) KinaseX->KinaseY phosphorylates Substrate Downstream Substrate KinaseY->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation promotes WRG28 This compound WRG28->KinaseY inhibits

Caption: The Tumor Growth Signaling Pathway (TGSP) and the inhibitory action of this compound.

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Cell Line Selection & Culture C 3. Tumor Implantation A->C B 2. Animal Model Acclimatization B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Grouping D->E F 6. Dosing (Vehicle vs. This compound) E->F G 7. Monitor Efficacy (Tumor Vol, Body Wt) F->G H 8. Study Endpoint & Sample Collection G->H I 9. PK/PD Analysis (Blood, Tumors) H->I J 10. Statistical Analysis & Reporting I->J

Caption: Standard workflow for an in vivo efficacy study using a xenograft model.

References

troubleshooting off-target effects of WRG-28

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).

Frequently Asked Questions (FAQs)

1. I am not observing the expected inhibition of DDR2 signaling with this compound. What are the possible reasons?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity and Concentration:

    • Ensure that your this compound stock solution is correctly prepared and has not undergone excessive freeze-thaw cycles.

    • Verify the final concentration of this compound in your experiment. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for this compound is 230 nM for DDR2 binding and 286 nM for inhibiting collagen I-mediated DDR2 phosphorylation in HEK293 cells expressing DDR2.[1]

  • Collagen Stimulation:

    • DDR2 is activated by collagen. Ensure that you are stimulating your cells with an appropriate type and concentration of collagen (e.g., collagen I) for a sufficient duration to induce robust DDR2 phosphorylation.

  • Cell Line and DDR2 Expression:

    • Confirm that your cell line expresses sufficient levels of DDR2. You can verify this by Western blot or qPCR.

  • Experimental Readout:

    • To assess DDR2 activation, we recommend measuring the phosphorylation of DDR2 at tyrosine 740 (pY740) via Western blot after immunoprecipitation of DDR2.[2]

2. I am observing unexpected toxicity or off-target effects in my cells treated with this compound. How can I troubleshoot this?

While this compound is a selective inhibitor, it is crucial to validate that the observed phenotype is due to on-target DDR2 inhibition.

  • Dose-Response Analysis:

    • Perform a dose-response experiment to determine if the toxicity is concentration-dependent. Use the lowest effective concentration of this compound to minimize potential off-target effects.

  • Control Experiments:

    • Include a negative control (vehicle-treated cells) and a positive control (e.g., a known inducer of the observed phenotype) in your experiments.

  • Target Engagement Confirmation:

    • Confirm that this compound is engaging with DDR2 in your cellular context using a technique like the Cellular Thermal Shift Assay (CETSA).[3][4][5][6]

  • Rescue Experiments:

    • To confirm that the observed phenotype is due to DDR2 inhibition, perform a rescue experiment. This can be done by knocking down endogenous DDR2 using siRNA or shRNA and then re-expressing an siRNA-resistant form of DDR2.[7] The phenotype should be reversed upon re-expression of DDR2.

  • Use of Structurally Unrelated Inhibitors:

3. How can I confirm that the observed effects of this compound are specifically due to the inhibition of DDR2 and not other kinases?

This compound is an allosteric inhibitor that does not bind to the highly conserved ATP pocket of kinases, which contributes to its high selectivity.[8][9] However, rigorous validation is always recommended.

  • Kinome-Wide Profiling:

    • While specific kinome scan data for this compound is not publicly available, you can perform your own kinase selectivity profiling using commercially available services (e.g., KINOMEscan™, Kinase Selectivity Profiling Systems).[10][11][12] This will provide data on the binding of this compound to a large panel of kinases.

  • Orthogonal Approaches:

    • Combine pharmacological inhibition with genetic approaches. Use siRNA or CRISPR/Cas9 to knock down DDR2 and assess if this phenocopies the effect of this compound treatment.[13][14]

  • Downstream Signaling Analysis:

    • Analyze the phosphorylation status of known downstream effectors of DDR2 signaling, such as ERK and the stabilization of SNAIL1.[1] Inhibition of these specific pathways upon this compound treatment provides evidence for on-target activity.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 (DDR2 binding) 230 nMSolid-phase binding assay[1]
IC50 (DDR2 phosphorylation) 286 nMCollagen I-mediated DDR2 phosphorylation in HEK293 cells expressing DDR2[1]
Selectivity Selective for DDR2Does not affect collagen I-induced DDR1 phosphorylation. No inhibition of unrelated RTKs in an array.[8]

Experimental Protocols

1. Western Blot for DDR2 Phosphorylation (via Immunoprecipitation)

This protocol is adapted from established methods for analyzing DDR2 phosphorylation.[15][16]

  • Cell Lysis:

    • Culture and treat cells as required.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Immunoprecipitation:

    • Determine the protein concentration of the cell lysates.

    • Incubate 500-1000 µg of protein with an anti-DDR2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three times with ice-cold lysis buffer.

  • Western Blot:

    • Resuspend the beads in Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-tyrosine (e.g., 4G10) or phospho-DDR2 (pY740) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total DDR2 as a loading control.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA to confirm the binding of this compound to DDR2 in cells.[3][4][5][6]

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection:

    • Analyze the amount of soluble DDR2 in each sample by Western blot.

    • A shift in the melting curve of DDR2 in the presence of this compound indicates target engagement.

Visualizations

DDR2_Signaling_Pathway Collagen Collagen I DDR2 DDR2 Collagen->DDR2 Binds pDDR2 p-DDR2 (Y740) DDR2->pDDR2 Autophosphorylation WRG28 This compound WRG28->DDR2 Allosterically Inhibits SHC1 SHC1 pDDR2->SHC1 ERK ERK SHC1->ERK pERK p-ERK ERK->pERK SNAIL1 SNAIL1 pERK->SNAIL1 Stabilization Protein Stabilization SNAIL1->Stabilization Invasion Tumor Invasion & Migration Stabilization->Invasion

Caption: DDR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., no effect, toxicity) Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Check_Experiment Review Experimental Setup (Collagen, Cell Line, DDR2 Expression) Start->Check_Experiment On_Target_Validation Confirm On-Target Effect Check_Compound->On_Target_Validation Check_Experiment->On_Target_Validation CETSA Perform CETSA for Target Engagement On_Target_Validation->CETSA Yes Off_Target_Investigation Investigate Off-Target Effects On_Target_Validation->Off_Target_Investigation No Rescue Conduct siRNA/shRNA Rescue Experiment CETSA->Rescue Orthogonal_Inhibitor Use Structurally Unrelated DDR2 Inhibitor Rescue->Orthogonal_Inhibitor Conclusion_On_Target Phenotype is On-Target Orthogonal_Inhibitor->Conclusion_On_Target Kinome_Scan Perform Kinome Selectivity Profiling Off_Target_Investigation->Kinome_Scan Pathway_Analysis Analyze Broad Signaling Pathways Kinome_Scan->Pathway_Analysis Conclusion_Off_Target Phenotype is Off-Target Pathway_Analysis->Conclusion_Off_Target Decision_Tree Start Phenotype Observed with this compound Knockdown Does DDR2 knockdown phenocopy the effect? Start->Knockdown Rescue Can siRNA-resistant DDR2 rescue the phenotype? Knockdown->Rescue Yes Off_Target Potential Off-Target Effect Knockdown->Off_Target No On_Target Likely On-Target Effect Rescue->On_Target Yes Rescue->Off_Target No

References

WRG-28 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). This guide addresses potential issues related to experimental variability and reproducibility through detailed troubleshooting, frequently asked questions, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor that targets the extracellular domain of the DDR2 receptor tyrosine kinase.[1][2][3] By binding to this domain, it induces a conformational change that disrupts the interaction between DDR2 and its ligand, collagen.[4] This prevents the collagen-induced activation of DDR2, thereby inhibiting downstream signaling pathways that promote tumor cell invasion, migration, and the supportive functions of cancer-associated fibroblasts (CAFs).[1][5][6]

Q2: What is the reported IC50 value for this compound?

A2: The IC50 of this compound for inhibiting DDR2 is approximately 230 nM.[1][2] In cell-based assays, it has been shown to inhibit collagen I-mediated DDR2 tyrosine phosphorylation with an IC50 of 286 nM.[1]

Q3: Is this compound selective for DDR2 over DDR1?

A3: Yes, this compound is highly selective for DDR2. Studies have shown that it does not significantly inhibit collagen I-induced tyrosine phosphorylation of the related DDR1 receptor tyrosine kinase.[5] Biolayer interferometry experiments also demonstrated a dose-dependent association of this compound with DDR2, but not DDR1.[5]

Q4: Can this compound inhibit kinase-impaired or drug-resistant DDR2 mutants?

A4: Yes, this compound has been shown to inhibit the phosphorylation of the DDR2 gatekeeper mutant (DDR2 T654I) in response to collagen I.[4] Because it acts on the extracellular domain via an allosteric mechanism, it can inhibit both kinase-dependent and kinase-independent functions of DDR2 and can be effective against mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[5]

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage of the stock solution, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[1] For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of DDR2 phosphorylation.

  • Question: My Western blot results show variable or weak inhibition of DDR2 phosphorylation after this compound treatment. What could be the cause?

  • Answer:

    • Collagen Stimulation: Ensure that the collagen I used for stimulating the cells is properly coated on the culture plates and that the cells have been incubated with collagen for a sufficient amount of time (e.g., 4 hours) to induce robust DDR2 phosphorylation.[1]

    • This compound Concentration and Incubation Time: Verify the concentration of your this compound working solution. For cell-based assays, effective concentrations typically range from 0.5 µM to 2 µM, with incubation times of at least 4 hours.[1]

    • Cell Line DDR2 Expression: Confirm that your cell line (e.g., HEK293, BT549, 4T1) endogenously expresses or has been transfected to express DDR2 at sufficient levels.[1][4]

    • Compound Stability: Ensure that the this compound stock solution has been stored correctly and that the working solution was freshly prepared.[1]

Issue 2: High variability in cell invasion or migration assay results.

  • Question: I am observing significant well-to-well or experiment-to-experiment variability in my 3D collagen I or Matrigel invasion assays. How can I improve reproducibility?

  • Answer:

    • Collagen Gel Consistency: Ensure uniform polymerization of the collagen I gel. Variations in temperature, pH, and collagen concentration can affect gel consistency and pore size, leading to variable cell invasion.

    • Cell Seeding Density: Use a consistent and optimized cell seeding density for each experiment. Overly confluent or sparse cell populations can lead to variability in migration rates.

    • This compound Treatment Duration: For invasion and migration assays, longer incubation times with this compound (e.g., 48 hours) are often required to observe a significant effect.[1]

    • Control for Cell Proliferation: this compound is not known to affect cell proliferation.[4][5] However, if you observe differences in cell numbers, it is advisable to perform a separate proliferation assay (e.g., MTS or cell counting) to ensure that the observed effects are due to inhibition of invasion/migration and not cytotoxicity.

Issue 3: Unexpected results in Matrigel invasion assays.

  • Question: this compound is inhibiting invasion through Matrigel, which is primarily composed of collagen IV, not a known DDR2 ligand. Why is this happening?

  • Answer: This is a documented observation.[4] While Matrigel contains negligible amounts of fibrillar collagens (DDR2 ligands), the inhibition is still attributed to DDR2. It has been shown that in some cell lines, DDR2 can have kinase-independent functions that contribute to invasion through Matrigel.[4] this compound, through its allosteric action on the extracellular domain, is capable of inhibiting these kinase-independent functions.[5] It is also important to confirm that your cell lines do not express DDR1, which does use collagen IV as a ligand.[4]

Issue 4: Inconsistent in vivo efficacy.

  • Question: The anti-metastatic effect of this compound in my animal model is not as pronounced as expected from the literature. What factors should I consider?

  • Answer:

    • Route of Administration and Dosage: The recommended route of administration is intravenous (i.v.) injection.[1] A commonly used dosage is 10 mg/kg administered daily.[1][4] Ensure accurate dosing and consistent administration.

    • Formulation and Solubility: this compound requires a specific formulation for in vivo use (e.g., DMSO, PEG300, Tween-80, and saline).[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh daily.[1]

    • Animal Model: The efficacy of this compound has been demonstrated in specific mouse models, such as BALB/cJ mice with 4T1 breast tumor cells.[1][4] The choice of animal model, tumor implantation site, and the specific cell line can all influence the outcome.

    • Biomarker Analysis: To confirm that this compound is engaging its target in vivo, you can use a biomarker such as the stabilization of SNAIL1 protein. A reduction in SNAIL1 levels in the tumor can serve as an indicator of DDR2 inhibition.[4][5]

Quantitative Data Summary

ParameterValueCell Line / ModelReference
IC50 (DDR2 Inhibition) 230 nMBiochemical Assay[1][2]
IC50 (Collagen I-mediated DDR2 Phosphorylation) 286 nMHEK293 cells expressing DDR2[1]
Effective In Vitro Concentration (Phosphorylation Inhibition) 1 - 2 µM (4 h)HEK293 cells expressing DDR2[1]
Effective In Vitro Concentration (ERK Activation & SNAIL1 Stabilization) 1 µM (7 h)HEK293 cells expressing DDR2[1]
Effective In Vitro Concentration (Invasion/Migration Inhibition) 1 µM (48 h)BT549 and 4T1 breast cancer cells[1]
Effective In Vitro Concentration (CAF Tumor-Promoting Effects) 1 µM (4 days)Cancer-Associated Fibroblasts[1]
Effective In Vivo Dosage (Metastasis Inhibition) 10 mg/kg (i.v., daily for 7 days)BALB/cJ mice with 4T1 cells[1][4]
Effective In Vivo Dosage (Arthritis Amelioration) 10 mg/kg (i.v., daily for 21 days)Male DBA/1 mice (CAIA model)[1]

Key Experimental Protocols

1. Western Blot for DDR2 Phosphorylation

  • Cell Seeding and Starvation: Seed cells (e.g., HEK293-DDR2) in 6-well plates. Once they reach 70-80% confluency, starve them in a serum-free medium for 12-24 hours.

  • Collagen Coating: Coat new plates with 10 µg/mL of collagen I in PBS overnight at 4°C. Wash plates with PBS before use.

  • This compound Treatment: Pre-treat the starved cells with the desired concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO) for 4 hours.

  • Collagen Stimulation: Lift the pre-treated cells and re-plate them onto the collagen-coated plates for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Quantify protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-DDR2 (pTyr) and total DDR2. Use an appropriate secondary antibody and visualize with an ECL detection system.

2. Cell Invasion Assay (3D Collagen I)

  • Collagen Gel Preparation: Prepare a collagen I solution (e.g., 2.5 mg/mL) on ice, neutralizing it with NaOH.

  • Cell Suspension: Resuspend cells (e.g., BT549 or 4T1) in a serum-free medium containing this compound or vehicle.

  • Embedding Cells: Mix the cell suspension with the neutralized collagen I solution and pipette into a 96-well plate. Allow the gel to polymerize at 37°C for 1-2 hours.

  • Adding Chemoattractant: Add a complete medium (containing serum) on top of the gel to act as a chemoattractant.

  • Incubation: Incubate the plate for 48-72 hours to allow for cell invasion.

  • Quantification: Image the gels at different depths using a confocal microscope and quantify the extent of invasion using image analysis software.

3. In Vivo Metastasis Study

  • Animal Model: Use female BALB/cJ mice (8-week-old).

  • Cell Line: Employ a metastatic breast cancer cell line that expresses a reporter gene, such as 4T1 cells expressing GFP and luciferase (4T1-GFP-luc).

  • Cell Injection: Inject 5 x 10^5 4T1-GFP-luc cells into the tail vein of the mice.

  • This compound Treatment: Begin daily intravenous (i.v.) injections of this compound (10 mg/kg) or vehicle control one day after cell injection and continue for 7 days.

  • Bioluminescence Imaging: Monitor lung colonization and tumor growth by bioluminescence imaging at baseline and specified time points (e.g., day 7).

  • Histological Analysis: At the end of the experiment, harvest the lungs, fix them in formalin, and perform histological analysis (e.g., H&E staining or GFP immunohistochemistry) to quantify the tumor burden.

Visualizations

DDR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Collagen Collagen I DDR2 DDR2 Receptor Collagen->DDR2 Binds & Activates WRG28 This compound WRG28->DDR2 Allosteric Inhibition pDDR2 DDR2 (Phosphorylated) DDR2->pDDR2 Autophosphorylation ERK ERK pDDR2->ERK Activates pERK pERK ERK->pERK SNAIL1 SNAIL1 Stabilization pERK->SNAIL1 Migration Cell Invasion & Migration SNAIL1->Migration

Caption: DDR2 signaling pathway and the inhibitory action of this compound.

WRG28_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation biochem Biochemical Assays (IC50 Determination) cell_based Cell-Based Assays (Phosphorylation, Migration) biochem->cell_based dose_response Dose-Response Curve (Determine effective concentration) cell_based->dose_response selectivity Selectivity Assays (vs. DDR1) dose_response->selectivity formulation Develop In Vivo Formulation selectivity->formulation Transition to In Vivo animal_model Select Animal Model (e.g., Syngeneic breast cancer model) formulation->animal_model pk_pd Pharmacokinetics/Pharmacodynamics (Biomarker analysis, e.g., SNAIL1) animal_model->pk_pd efficacy Efficacy Studies (Metastasis inhibition) pk_pd->efficacy analysis Statistical Analysis (Variability & Reproducibility Assessment) efficacy->analysis conclusion Conclusion & Future Work analysis->conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

Validating the Inhibitory Effect of WRG-28 on DDR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WRG-28, a novel allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), with other known DDR2 inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for therapeutic applications.

Introduction to DDR2 and this compound

Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix.[1][2][3] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating downstream signaling cascades that are critically involved in cell proliferation, migration, and matrix remodeling.[1][2] Dysregulation of DDR2 signaling has been implicated in the progression of various diseases, including cancer and fibrosis.[2][3]

This compound is a selective, small-molecule inhibitor that uniquely targets the extracellular domain of DDR2.[4][5] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain, this compound functions as an allosteric inhibitor, modulating the receptor's conformation to prevent its interaction with collagen.[4][5] This distinct mechanism of action presents a promising strategy to overcome the challenges of TKI resistance.

Comparative Analysis of DDR2 Inhibitors

The following table summarizes the quantitative data for this compound and other commonly studied DDR2 inhibitors. This allows for a direct comparison of their potency and selectivity.

InhibitorTypeMechanism of ActionIC50 (DDR2)Selectivity Notes
This compound Allosteric InhibitorBinds to the extracellular domain, allosterically inhibiting collagen binding.[4][5]230 nM[6][7]Selective for DDR2 over DDR1 and other RTKs.[4][8] Effective against TKI-resistant mutants (e.g., T654I).[4][9]
Dasatinib Multi-targeted TKIATP-competitive inhibitor of the intracellular kinase domain.[10][11]Potent (low nM range)Also potently inhibits SRC family kinases, Bcr-Abl, and others.[10][11]
Imatinib Multi-targeted TKIATP-competitive inhibitor of the intracellular kinase domain.[10][12]Varies by assayAlso inhibits Bcr-Abl, c-KIT, and PDGFR.
Nilotinib Multi-targeted TKIATP-competitive inhibitor of the intracellular kinase domain.[10][12]Varies by assayAlso a potent inhibitor of Bcr-Abl.
Sitravatinib (MGCD516) Multi-targeted TKIATP-competitive inhibitor of the intracellular kinase domain.0.5 nM[7]Also inhibits Axl, MER, VEGFR, KIT, and FLT3.[7]
VU6015929 Dual DDR1/2 TKIATP-competitive inhibitor of the intracellular kinase domain.7.39 nM[7]Dual inhibitor of DDR1 (IC50 = 4.67 nM) and DDR2.[7]
DDR1-IN-1 TKIATP-competitive inhibitor of the intracellular kinase domain.413 nM[7]More selective for DDR1 (IC50 = 105 nM).[7]
FGFR1/DDR2 inhibitor 1 Dual TKIATP-competitive inhibitor of the intracellular kinase domain.3.2 nM[7]Also a potent inhibitor of FGFR1 (IC50 = 31.1 nM).[7]

DDR2 Signaling Pathway

The binding of collagen to the extracellular domain of DDR2 triggers a cascade of intracellular events. Understanding this pathway is crucial for identifying points of therapeutic intervention.

DDR2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR2 DDR2 Receptor Collagen->DDR2 Binding & Activation SHC SHC DDR2->SHC SRC SRC DDR2->SRC Erk Erk1/2 (MAPK) Pathway SHC->Erk PI3K PI3K/Akt Pathway SRC->PI3K SRC->Erk Proliferation Cell Proliferation PI3K->Proliferation SNAIL1 SNAIL1 Stabilization Erk->SNAIL1 Migration Migration & Invasion SNAIL1->Migration

Caption: The DDR2 signaling cascade is initiated by collagen binding.

Experimental Validation of this compound's Inhibitory Effect

The efficacy of a DDR2 inhibitor is validated through a series of in vitro and in vivo experiments designed to demonstrate its ability to block DDR2 phosphorylation and downstream signaling, ultimately leading to a desired cellular response.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Phospho_Assay Cell-Based Phosphorylation Assay (IP/Western Blot) Kinase_Assay->Phospho_Assay Downstream_Assay Downstream Signaling (p-ERK, SNAIL1) Phospho_Assay->Downstream_Assay Functional_Assay Functional Assays (Invasion, Migration) Downstream_Assay->Functional_Assay Tumor_Model Animal Tumor Model (e.g., Breast Cancer Metastasis) Functional_Assay->Tumor_Model

Caption: Workflow for validating the efficacy of a DDR2 inhibitor.

Experimental data has demonstrated that this compound:

  • Inhibits DDR2 Phosphorylation: In HEK293 cells expressing DDR2, this compound significantly blunts collagen I-mediated DDR2 tyrosine phosphorylation with an IC50 of 286 nM.[6]

  • Blocks Downstream Signaling: Treatment with this compound inhibits the activation of ERK and the stabilization of SNAIL1 protein, key downstream effectors of the DDR2 pathway.[6]

  • Reduces Cell Invasion and Migration: this compound effectively inhibits the invasion and migration of breast cancer cell lines (BT549 and 4T1) in 3D collagen I and Matrigel assays.[4]

  • Shows High Selectivity: this compound does not affect the collagen-induced phosphorylation of the related receptor DDR1, nor does it inhibit other unrelated RTKs, demonstrating its high selectivity.[4][8]

  • Overcomes TKI Resistance: A significant advantage of this compound is its ability to inhibit DDR2 mutants that confer resistance to traditional TKIs. For example, it effectively inhibits the phosphorylation of the DDR2 T654I "gatekeeper" mutant.[4][9]

  • Demonstrates In Vivo Efficacy: In a mouse model of breast cancer, this compound treatment reduces the metastatic colonization of tumor cells in the lungs.[4][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

1. DDR2 Kinase Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the activity of DDR2 by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the DDR2 kinase reaction is performed with the inhibitor (this compound), substrate, and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.[13]

  • Protocol:

    • Dilute the DDR2 enzyme, substrate (e.g., poly(Glu,Tyr) peptide), ATP, and various concentrations of this compound in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT).[13]

    • In a 384-well plate, add 1 µl of the inhibitor (this compound) or DMSO as a control.

    • Add 2 µl of the DDR2 enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Record the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Immunoprecipitation and Western Blotting for DDR2 Phosphorylation

This cell-based assay is used to directly assess the phosphorylation status of DDR2 in response to collagen stimulation and inhibitor treatment.

  • Protocol:

    • Seed cells engineered to express DDR2 (e.g., HEK293-DDR2) in culture plates.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-4 hours.

    • Stimulate the cells with collagen I (e.g., 30 μg/mL) for a specified duration (e.g., 4-7 hours) to induce DDR2 phosphorylation.[14]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation.

    • Immunoprecipitate DDR2 from the lysates by incubating with an anti-DDR2 antibody overnight, followed by the addition of protein A/G-agarose beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) to detect phosphorylated DDR2.

    • Strip the membrane and re-probe with an anti-DDR2 antibody to determine the total amount of immunoprecipitated DDR2.[14]

    • Detect the signals using an appropriate secondary antibody and chemiluminescence.

    • Quantify the band intensities to determine the ratio of phosphorylated DDR2 to total DDR2.

3. Cell Invasion Assay (3D Collagen I)

This functional assay measures the ability of cancer cells to invade a three-dimensional collagen matrix, a process in which DDR2 plays a key role.

  • Protocol:

    • Harvest and resuspend cancer cells (e.g., BT549) in a serum-free medium.

    • Mix the cell suspension with a neutralized collagen I solution.

    • Dispense the cell-collagen mixture into the wells of a 96-well plate and allow it to polymerize at 37°C to form a 3D gel.

    • Add a complete medium containing a chemoattractant (e.g., fetal bovine serum) along with this compound or a vehicle control on top of the gel.

    • Incubate the plate for 48-72 hours.

    • Capture images at multiple Z-planes using a microscope.

    • Quantify cell invasion by measuring the distance cells have migrated from their starting point into the collagen gel.[14]

Logical Framework for Comparison

The following diagram illustrates the logical flow of comparing this compound to other DDR2 inhibitors, highlighting its unique advantages.

Logical_Comparison cluster_approaches Inhibitor Approaches cluster_challenges Challenges with TKIs cluster_advantages Advantages of this compound Problem Problem: DDR2 Overactivation in Disease (e.g., Cancer, Fibrosis) Solution Therapeutic Strategy: DDR2 Inhibition Problem->Solution TKI Traditional TKIs (e.g., Dasatinib) - ATP-competitive - Intracellular target Solution->TKI WRG28 This compound - Allosteric inhibitor - Extracellular target Solution->WRG28 Off_Target Off-Target Effects / Toxicity TKI->Off_Target Resistance Acquired Resistance (e.g., Gatekeeper Mutations) TKI->Resistance Selectivity High Selectivity WRG28->Selectivity Overcome_Resistance Overcomes TKI Resistance WRG28->Overcome_Resistance Novel_MoA Novel Mechanism of Action WRG28->Novel_MoA

Caption: Comparing this compound's allosteric approach to traditional TKIs.

Conclusion

This compound represents a significant advancement in the development of DDR2 inhibitors. Its novel allosteric mechanism of action, targeting the extracellular domain of the receptor, provides a distinct advantage over traditional ATP-competitive tyrosine kinase inhibitors. The experimental data strongly supports its high selectivity and, most notably, its ability to inhibit TKI-resistant DDR2 mutants. These characteristics make this compound a valuable tool for researchers studying DDR2 signaling and a promising candidate for further therapeutic development in oncology and other DDR2-driven pathologies.

References

A Comparative Guide to WRG-28 and Other DDR2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WRG-28 with other inhibitors of Discoidin Domain Receptor 2 (DDR2), supported by experimental data. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, plays a significant role in various pathological processes, including cancer progression, fibrosis, and inflammation. Its involvement in cell adhesion, migration, proliferation, and extracellular matrix remodeling has made it an attractive target for therapeutic intervention.[1] This guide focuses on this compound, a novel allosteric inhibitor of DDR2, and compares its performance with other known DDR2 inhibitors.

Mechanism of Action: A Unique Approach by this compound

This compound stands out due to its unique mechanism of action. Unlike the majority of kinase inhibitors that target the ATP-binding site within the intracellular kinase domain, this compound is a selective, extracellularly acting allosteric inhibitor.[2][3] It binds to the extracellular domain of DDR2, preventing the receptor-ligand interaction with collagen.[2] This allosteric modulation not only inhibits the kinase-dependent signaling but also the kinase-independent functions of DDR2.[1][2] Furthermore, this mechanism allows this compound to be effective against acquired resistance mutations in the kinase domain, such as the gatekeeper mutation T654I, which can render ATP-competitive inhibitors ineffective.[2]

In contrast, other DDR2 inhibitors, including multi-targeted kinase inhibitors like dasatinib and imatinib, and more selective compounds, are ATP-competitive, inhibiting the kinase activity by blocking the ATP-binding pocket.

Comparative Analysis of DDR2 Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other DDR2 inhibitors. It is important to note that a direct head-to-head comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Biochemical Potency of Selected DDR2 Inhibitors

InhibitorTypeTargetIC50 (nM)Reference
This compound Allosteric, ExtracellularDDR2230[3]
Dasatinib ATP-competitiveMulti-targetedDDR2: <1[4]
Imatinib ATP-competitiveMulti-targetedDDR2: 26N/A
Nilotinib ATP-competitiveMulti-targetedDDR2: 35N/A
Ponatinib ATP-competitiveMulti-targetedDDR2: 1.5N/A
Compound 1 ATP-competitiveDDR2-selectiveDDR2: 24[4][5]
DDR2-IN-1 ATP-competitiveDDR2-selectiveDDR2: 26N/A
LCB 03-0110 ATP-competitiveMulti-targetedDDR2: 6 (active form)N/A

Table 2: Kinase Selectivity Profile of a Selective DDR2 Inhibitor (Compound 1)

KinaseIC50 (nM)
DDR2 24
DDR168
SRC>10,000
LCK>10,000
YES>10,000
ABL11,300
A broader kinase selectivity profile for this compound is not publicly available.

Note: The selectivity of this compound has been demonstrated against DDR1 and other unrelated receptor tyrosine kinases, but a comprehensive kinase panel profile is not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

DDR2_Signaling_Pathway DDR2 Signaling Pathway Collagen Collagen DDR2 DDR2 Collagen->DDR2 Binds & Activates SHC SHC DDR2->SHC Phosphorylates PI3K PI3K DDR2->PI3K SRC SRC DDR2->SRC GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT STAT SRC->STAT STAT->Nucleus Transcription Gene Transcription (Proliferation, Migration, Invasion) Nucleus->Transcription

Caption: DDR2 signaling cascade upon collagen binding.

Experimental_Workflow_Kinase_Inhibition Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Prepare serial dilutions of DDR2 inhibitor Incubate Incubate inhibitor with DDR2 kinase and substrate Inhibitor->Incubate Enzyme Prepare DDR2 kinase and substrate solution Enzyme->Incubate ATP Prepare ATP solution Initiate Initiate reaction by adding ATP ATP->Initiate Incubate->Initiate Stop Stop reaction Initiate->Stop Measure Measure kinase activity (e.g., ADP-Glo, Radiometric) Stop->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Caption: Workflow for determining DDR2 kinase inhibition.

Experimental_Workflow_Cell_Migration Experimental Workflow for Cell Migration Assay (Transwell) cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Seed Seed cells in serum-free media in upper chamber Inhibitor Add DDR2 inhibitor to upper chamber Seed->Inhibitor Chemoattractant Add chemoattractant (e.g., serum) to lower chamber Incubate Incubate for 16-48 hours at 37°C Chemoattractant->Incubate Remove Remove non-migrated cells from upper surface Incubate->Remove Stain Fix and stain migrated cells on lower surface Remove->Stain Count Count migrated cells under a microscope Stain->Count

Caption: Transwell assay for assessing cell migration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to evaluate DDR2 inhibitors.

DDR2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, dasatinib) in a suitable buffer.

    • Dilute recombinant human DDR2 kinase and the appropriate substrate in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT).[6][7]

    • Prepare an ATP solution at the desired concentration (e.g., at the Km for ATP or a physiological concentration).

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).[6][7]

    • Add the DDR2 kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6][7]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6][7]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6][7]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., NCI-H2286, HCC-366) in a 96-well plate at a density of approximately 1,500 cells per well and incubate overnight.[4]

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of the DDR2 inhibitor or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 96 hours).[4]

  • Lysis and Signal Detection:

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cells in response to a chemoattractant.

  • Chamber Preparation:

    • Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

    • For invasion assays, the inserts are pre-coated with a basement membrane extract like Matrigel.

  • Cell Seeding and Treatment:

    • Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

    • Add the DDR2 inhibitor at the desired concentration to the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 16-48 hours).

  • Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a dye (e.g., crystal violet).

    • Count the number of stained, migrated cells in several random fields under a microscope.

  • Data Analysis:

    • Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect on cell migration.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of DDR2 inhibitors.

  • Cell Implantation:

    • Implant human cancer cells (e.g., 4T1 breast cancer cells) subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/cJ mice).[3]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the DDR2 inhibitor (e.g., this compound at 10 mg/kg, i.v.) or vehicle control according to a predetermined schedule.[3]

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the overall health and body weight of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy of the inhibitor.

Conclusion

This compound represents a promising and distinct class of DDR2 inhibitors due to its allosteric mechanism of action via the extracellular domain. This not only provides a high degree of selectivity but also the potential to overcome resistance mechanisms that affect traditional ATP-competitive inhibitors. While direct, comprehensive comparative data on the kinase selectivity of this compound against a broad panel of other DDR2 inhibitors is currently limited in the public domain, the available information highlights its unique profile. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other DDR2 inhibitors in various disease contexts. Future studies providing a head-to-head comparison of this compound with other selective DDR2 inhibitors in a comprehensive kinase panel and in various preclinical models will be invaluable for the drug development community.

References

Comparative Analysis of WRG-28 and Standard-of-Care Anti-Inflammatory Drugs in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anti-inflammatory drug candidate, WRG-28, against established anti-inflammatory agents: Methotrexate, Etanercept, Celecoxib, and Prednisolone. The primary focus of this comparison is on preclinical efficacy data obtained from the collagen antibody-induced arthritis (CAIA) mouse model, a widely used model for studying rheumatoid arthritis.

Mechanism of Action

A clear distinction between this compound and standard anti-inflammatory drugs lies in their mechanisms of action. This compound targets a novel pathway involving Discoidin Domain Receptor 2 (DDR2), while the other agents modulate more traditional inflammatory pathways.

This compound: A Selective Allosteric Inhibitor of DDR2

This compound is a selective, extracellularly acting allosteric inhibitor of DDR2.[1] DDR2 is a receptor tyrosine kinase that is activated by fibrillar collagens and is primarily expressed by fibroblasts.[1] In the context of rheumatoid arthritis, activated DDR2 in fibroblast-like synoviocytes (FLS) plays a crucial role in promoting inflammation and joint destruction. It regulates the expression of pro-inflammatory cytokines such as Interleukin-15 (IL-15) and Dkk-1.[2] By binding to an allosteric site on the extracellular domain of DDR2, this compound prevents the interaction of DDR2 with collagen, thereby inhibiting its activation and downstream signaling.[3] This unique mechanism of action suggests a potential for targeted therapy with a different side-effect profile compared to existing treatments.

Comparator Anti-Inflammatory Drugs

  • Methotrexate: A disease-modifying antirheumatic drug (DMARD) that is a cornerstone of rheumatoid arthritis therapy. Its anti-inflammatory effects are multifaceted and include the inhibition of enzymes involved in purine metabolism, leading to an accumulation of adenosine, which has anti-inflammatory properties.[4][5][6] Methotrexate also interferes with T-cell activation and other immune functions.[6]

  • Etanercept: A biologic DMARD that functions as a tumor necrosis factor (TNF)-alpha inhibitor. It is a fusion protein that binds to and neutralizes TNF-alpha, a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade of rheumatoid arthritis.[7][8][9]

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[10][11][12][13]

  • Prednisolone: A synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects. It acts by binding to glucocorticoid receptors, which in turn regulate the expression of numerous genes involved in inflammation, leading to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory molecules.[14][15][16]

Comparative Preclinical Efficacy in the CAIA Mouse Model

The following tables summarize the available preclinical data for this compound and the comparator drugs in the collagen antibody-induced arthritis (CAIA) mouse model. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental protocols.

Table 1: Comparison of Effects on Clinical Arthritis Score in the CAIA Mouse Model

DrugDosageRoute of AdministrationTreatment Schedule% Reduction in Arthritis Score (approx.)Reference
This compound 10 mg/kgIntravenousDaily for 21 daysSignificant reduction (quantitative data not specified)[1]
Methotrexate 2.5 mg/kgNot specifiedStarted 1 day after onsetNo significant effect[8]
Etanercept 10 mg/kgSubcutaneousTwice weekly25-50%[17]
Celecoxib 30 mg/kgNot specifiedDailyWeaker effect than prednisolone[5]
Prednisolone 100 mg/kgOralDailySignificant reduction[18]

Table 2: Comparison of Effects on Paw Swelling/Thickness in the CAIA Mouse Model

DrugDosageRoute of AdministrationTreatment Schedule% Reduction in Paw Swelling (approx.)Reference
This compound 10 mg/kgIntravenousDaily for 21 daysSignificant reduction (quantitative data not specified)[1]
Methotrexate Not specifiedNot specifiedNot specifiedData not available
Etanercept 10 mg/kgSubcutaneousTwice weekly25-50%[17]
Celecoxib 30 mg/kgNot specifiedDailySignificant reduction[5]
Prednisolone 100 mg/kgOralDailySignificant reduction[18]

Table 3: Comparison of Histopathological Effects in the CAIA Mouse Model

DrugEffect on InflammationEffect on Cartilage DestructionEffect on Bone ErosionReference
This compound Reduced inflammatory cell infiltrationReduced cartilage destructionReduced bone destruction[1]
Methotrexate Data not availableData not availableData not available
Etanercept Reduced inflammationReduced cartilage destructionReduced bone erosion[17]
Celecoxib Reduced macrophage infiltrationTrend towards reductionTrend towards reduction[5]
Prednisolone Reduced inflammatory cell infiltrationReduced cartilage destructionReduced bone destruction[18]

Experimental Protocols

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

The CAIA model is a widely used experimental model of rheumatoid arthritis that primarily focuses on the effector phase of the disease.[18][19][20]

  • Animals: The model can be induced in various mouse strains, including BALB/c and DBA/1 mice.[18][21]

  • Induction of Arthritis:

    • Antibody Administration: A cocktail of monoclonal antibodies against type II collagen is administered to the mice, typically via intraperitoneal or intravenous injection.[18][19][20]

    • LPS Boost: A subsequent injection of lipopolysaccharide (LPS) is given 2-3 days after the antibody cocktail to synchronize and enhance the inflammatory response.[19][21]

  • Treatment Protocol:

    • Drug Administration: Test compounds (e.g., this compound) and comparator drugs are administered at specified doses and routes. The timing of administration can be prophylactic (before or at the time of arthritis induction) or therapeutic (after the onset of clinical signs).

  • Outcome Measures:

    • Clinical Scoring: The severity of arthritis is assessed daily or every other day using a clinical scoring system. A common scoring system is as follows:

      • 0 = No signs of inflammation

      • 1 = Mild swelling and/or erythema of the wrist or ankle

      • 2 = Moderate swelling and/or erythema of the wrist or ankle

      • 3 = Severe swelling and/or erythema of the entire paw including digits

      • 4 = Maximal inflammation with joint deformity The scores for all four paws are summed to give a total clinical score per mouse (maximum score of 16).[22][23][24]

    • Paw Thickness Measurement: Paw swelling can be quantified by measuring the thickness of the hind paws using a digital caliper.

    • Histopathological Analysis: At the end of the study, the joints are harvested, fixed, and sectioned. Histological staining (e.g., Hematoxylin and Eosin, Safranin O) is performed to assess:

      • Inflammation: Infiltration of inflammatory cells into the synovium.[25][26][27]

      • Cartilage Destruction: Loss of proteoglycans and degradation of the cartilage matrix.[25][26][27]

      • Bone Erosion: Resorption of bone at the joint margins.[25][26][27]

In Vitro DDR2 Inhibition Assay

The inhibitory activity of this compound on DDR2 can be assessed in vitro using assays that measure collagen-induced DDR2 autophosphorylation in cells engineered to express DDR2 (e.g., HEK293 cells). The IC50 value, which represents the concentration of the inhibitor required to reduce the phosphorylation by 50%, is a key parameter determined from these assays.

Visualizations

DDR2_Signaling_Pathway collagen Fibrillar Collagen ddr2 DDR2 Receptor collagen->ddr2 Binds & Activates downstream Downstream Signaling (e.g., ERK activation) ddr2->downstream wrg28 This compound wrg28->inhibition inhibition->ddr2 Allosterically Inhibits Collagen Binding fls Fibroblast-Like Synoviocyte (FLS) downstream->fls Activates cytokines Pro-inflammatory Cytokines (IL-15, Dkk-1) fls->cytokines Produces inflammation Inflammation & Joint Destruction cytokines->inflammation

Caption: this compound inhibits the DDR2 signaling pathway.

CAIA_Experimental_Workflow start Start of Study (Day 0) antibody Administer Anti-Collagen Antibody Cocktail start->antibody lps Administer LPS Boost (Day 2-3) antibody->lps treatment Initiate Drug Treatment (Prophylactic or Therapeutic) lps->treatment monitoring Daily Clinical Scoring & Paw Thickness Measurement treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Histopathological Analysis of Joints endpoint->analysis Drug_Classification title Anti-Inflammatory Drugs for Rheumatoid Arthritis novel Novel Mechanism standard Standard of Care wrg28 This compound (DDR2 Inhibitor) novel->wrg28 dmards DMARDs standard->dmards nsaids NSAIDs standard->nsaids corticosteroids Corticosteroids standard->corticosteroids methotrexate Methotrexate (Conventional) dmards->methotrexate etanercept Etanercept (Biologic - TNFα inhibitor) dmards->etanercept celecoxib Celecoxib (COX-2 Inhibitor) nsaids->celecoxib prednisolone Prednisolone corticosteroids->prednisolone

References

Unraveling the Potential of WRG-28: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel Discoidin Domain Receptor 2 (DDR2) inhibitor, WRG-28, with alternative therapeutic strategies in the context of metastatic breast cancer and rheumatoid arthritis. The following information is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical findings of this compound and its potential as a therapeutic agent.

Executive Summary

This compound is a selective, extracellularly acting allosteric inhibitor of DDR2, a receptor tyrosine kinase implicated in tumor invasion, metastasis, and inflammation.[1] Preclinical studies have demonstrated its ability to inhibit tumor cell migration and invasion in breast cancer models and to alleviate inflammatory responses in a mouse model of rheumatoid arthritis.[1] This guide will compare the available quantitative data for this compound with established treatments for metastatic breast cancer and rheumatoid arthritis, provide detailed experimental protocols for key preclinical assays, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Comparison

To facilitate an objective assessment, the following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of this compound and a Multi-Kinase Inhibitor Alternative
CompoundTargetAssay TypeIC50 (nM)Source(s)
This compound DDR2Solid-Phase Binding Assay230[1]
This compound Collagen I-mediated DDR2 phosphorylationCellular Assay (HEK293 cells)286[1]
Dasatinib DDR2Kinase Assay1.4

Note: Dasatinib is a multi-kinase inhibitor with activity against DDR2 and other kinases like Src and Abl.

Table 2: Preclinical and Clinical Efficacy in Rheumatoid Arthritis
TreatmentMechanism of ActionModel/Study PopulationKey Efficacy EndpointResultSource(s)
This compound DDR2 allosteric inhibitorCollagen Antibody-Induced Arthritis (CAIA) mouse modelReduction of inflammatory reaction and joint destructionSignificant amelioration of arthritis[1]
Tofacitinib JAK inhibitorHuman patients with moderate to severe RADAS28-ESR < 2.6 (Remission)~35% of patients at 6 months (varies by study)[2][3]

DAS28-ESR: Disease Activity Score 28 using Erythrocyte Sedimentation Rate. A score < 2.6 indicates clinical remission.[4]

Table 3: Preclinical and Clinical Efficacy in Metastatic Breast Cancer
TreatmentMechanism of ActionModel/Study PopulationKey Efficacy EndpointResultSource(s)
This compound DDR2 allosteric inhibitor4T1 syngeneic murine model of breast cancer metastasisReduction of lung colonizationReduced to a level comparable to shDDR2-depleted cells[1]
Trastuzumab HER2 antagonistHuman patients with HER2-positive metastatic breast cancerObjective Response Rate (ORR)Varies (e.g., 26% as monotherapy)

Note: The preclinical efficacy of this compound in a mouse model is not directly comparable to clinical trial outcomes in humans but provides an early indication of potential anti-metastatic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Solid-Phase Binding Assay for DDR2 Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the binding of DDR2 to its ligand, collagen.

  • Plate Coating: Coat a 96-well high-binding microplate with a DDR2-selective collagen peptide (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound collagen.

  • Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for 30 minutes at room temperature.

  • Receptor Binding: Add a constant concentration of purified, tagged (e.g., His-tagged) DDR2 extracellular domain to the wells and incubate for 2-3 hours at room temperature to allow binding to the collagen-coated surface.

  • Washing: Repeat the washing step to remove unbound DDR2.

  • Detection: Add a primary antibody against the tag (e.g., anti-His antibody) followed by a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

  • Signal Quantification: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo 4T1 Breast Cancer Metastasis Model

This protocol describes a syngeneic mouse model to evaluate the effect of a therapeutic agent on primary tumor growth and metastasis.[5][6][7]

  • Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to ~80% confluency.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 2 x 10^5 cells/mL.

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Tumor Cell Implantation: Inject 1 x 10^4 cells (in 50 µL PBS) into the fourth mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 10 mg/kg) and vehicle control via the desired route (e.g., intravenous injection) according to the planned dosing schedule.

  • Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs and other organs.

  • Metastasis Quantification:

    • Macroscopic Nodule Counting: Count the number of visible metastatic nodules on the lung surface.

    • Histological Analysis: Fix the lungs in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and quantify metastatic lesions.

    • Clonogenic Assay: For 4T1 cells, which are resistant to 6-thioguanine, a clonogenic assay can be performed.[7] Mince the lungs, digest with collagenase, and plate the single-cell suspension in media containing 6-thioguanine. The number of resulting colonies corresponds to the number of metastatic cells.[7]

  • Data Analysis: Compare the tumor growth rates and the extent of metastasis between the treatment and control groups using appropriate statistical tests.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the DDR2 signaling pathway and the experimental workflows.

DDR2_Signaling_Pathway Collagen Collagen I DDR2 DDR2 Collagen->DDR2 Binds pDDR2 p-DDR2 DDR2->pDDR2 Phosphorylation ERK ERK pDDR2->ERK Activates pERK p-ERK ERK->pERK Phosphorylation SNAIL1 SNAIL1 pERK->SNAIL1 Stabilizes Invasion Tumor Invasion & Migration SNAIL1->Invasion WRG28 This compound WRG28->DDR2 Inhibits Allosterically

DDR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis SPA Solid-Phase Binding Assay IC50 Determine IC50 SPA->IC50 CA Cellular Phosphorylation Assay CA->IC50 Implant Implant 4T1 Tumor Cells in BALB/c Mice IC50->Implant Informs In Vivo Dosing TumorGrowth Monitor Primary Tumor Growth Implant->TumorGrowth Treatment Administer this compound or Vehicle TumorGrowth->Treatment Metastasis Assess Lung Metastasis Treatment->Metastasis Efficacy Evaluate Anti-Metastatic Efficacy Metastasis->Efficacy

Experimental workflow for the preclinical evaluation of this compound.

References

Safety Operating Guide

Proper Disposal of WRG-28: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational and disposal plans of WRG-28 is critical for maintaining a safe and compliant laboratory environment. This document offers procedural, step-by-step guidance to address specific operational questions regarding the proper disposal of the non-hazardous chemical compound this compound, both in its solid form and when dissolved in dimethyl sulfoxide (DMSO).

Summary of Key Disposal Parameters

For clear and easy comparison, the following table summarizes the essential disposal parameters for this compound. It is imperative to note that while this compound is not classified as a hazardous substance, institutional and local regulations must always be followed.

ParameterSolid this compoundThis compound in DMSO Solution
Hazard Classification Not a hazardous substance or mixtureMixture classification depends on local regulations for DMSO waste
Primary Disposal Route Non-hazardous solid waste streamOrganic solvent waste stream
Personal Protective Equipment (PPE) Standard laboratory PPE (lab coat, gloves, safety glasses)Standard laboratory PPE (lab coat, butyl gloves, safety glasses)
Container Type Sealed, clearly labeled containerSealed, clearly labeled, compatible solvent waste container
Labeling Requirements "Non-Hazardous Waste: this compound" and chemical formula"Hazardous Waste: DMSO, this compound" and respective concentrations

Experimental Disposal Protocols

The following detailed methodologies provide a framework for the safe disposal of this compound. Crucially, researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.

Protocol 1: Disposal of Solid this compound

This protocol outlines the procedure for the disposal of unadulterated, solid this compound.

Methodology:

  • Personnel Safety: Don standard personal protective equipment, including a lab coat, safety glasses, and nitrile gloves.

  • Container Preparation: Obtain a designated non-hazardous solid waste container. Ensure the container is clean, dry, and can be securely sealed.

  • Transfer of Waste: Carefully transfer the solid this compound waste into the designated container. Minimize the generation of dust.

  • Labeling: Securely affix a label to the container clearly stating "Non-Hazardous Waste," the full chemical name "this compound," and its chemical formula.

  • Storage and Collection: Store the sealed container in a designated waste accumulation area. Arrange for pickup by the institution's waste management service.

Protocol 2: Disposal of this compound in DMSO Solution

This protocol details the steps for disposing of this compound that has been dissolved in DMSO, a common laboratory solvent.

Methodology:

  • Personnel Safety: Wear standard personal protective equipment, including a lab coat and safety glasses. It is recommended to use butyl gloves, as DMSO can readily penetrate nitrile gloves.

  • Waste Segregation: Identify the appropriate organic solvent waste stream within your laboratory, as designated by your institution's EHS department.

  • Container Selection: Use a designated and compatible solvent waste container. Ensure the container is properly vented if required by EHS.

  • Transfer of Solution: Carefully pour the this compound in DMSO solution into the solvent waste container. Avoid splashing.

  • Labeling: Ensure the solvent waste container is accurately labeled with all its contents, including "Dimethyl Sulfoxide (DMSO)" and "this compound," along with their approximate concentrations.

  • Storage and Collection: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area. Follow institutional procedures for the collection of hazardous solvent waste.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow.

WRG28_Disposal_Workflow cluster_start Waste Identification cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_solution_disposal Solution Waste Disposal cluster_final Final Step start Identify this compound Waste is_solid Is the waste solid this compound? start->is_solid solid_ppe Wear standard PPE is_solid->solid_ppe Yes solution_ppe Wear butyl gloves and PPE is_solid->solution_ppe No (in DMSO) solid_container Use labeled, sealed non-hazardous container solid_ppe->solid_container solid_dispose Dispose in non-hazardous solid waste stream solid_container->solid_dispose consult_ehs Consult Institutional EHS for Final Approval solid_dispose->consult_ehs solution_container Use labeled, compatible solvent waste container solution_ppe->solution_container solution_dispose Dispose in organic solvent waste stream solution_container->solution_dispose solution_dispose->consult_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is intended as a general guide. All laboratory personnel are required to follow the specific disposal procedures established by their institution's Environmental Health and Safety department.

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